Technical Documentation Center

6-Chloro-9-isopropyl-9h-purin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-9-isopropyl-9h-purin-2-amine
  • CAS: 244030-28-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action of 6-Chloro-9-isopropyl-9H-purin-2-amine

Abstract The 2,6,9-trisubstituted purine scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as the core of potent kinase inhibitors. Compounds based on this scaffold have been extensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,6,9-trisubstituted purine scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as the core of potent kinase inhibitors. Compounds based on this scaffold have been extensively explored as inhibitors of Cyclin-Dependent Kinases (CDKs), crucial regulators of the eukaryotic cell cycle.[1][2] This guide outlines a systematic, experimentally-driven workflow to characterize the cellular mechanism of action for a novel purine derivative, 6-Chloro-9-isopropyl-9H-purin-2-amine, hereafter designated as PU-9-Cl . We will proceed from initial phenotypic observations of cytotoxicity to the validation of a specific molecular target and the elucidation of downstream cellular consequences. This document is designed not merely as a collection of protocols, but as a strategic guide, explaining the scientific rationale behind each experimental choice to construct a robust, evidence-based mechanistic narrative.

Initial Phenotypic Characterization: Assessing Cellular Impact

Directive: The primary objective is to ascertain whether PU-9-Cl exerts a biological effect on cancer cells and to determine the effective concentration range. A cell viability assay is the foundational experiment to establish cytotoxicity or cytostasis.

Core Experiment: Cell Viability and IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT salt to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of cell viability.[4][5]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4]

  • Compound Treatment: Prepare a serial dilution of PU-9-Cl in complete culture medium. Replace the existing medium with medium containing various concentrations of PU-9-Cl (e.g., ranging from 0.01 µM to 100 µM). Include a DMSO-only vehicle control.[6]

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Anticipated Data & Interpretation

The results are summarized to provide a clear overview of the compound's potency across different cancer lineages.

Cell LineCancer TypePU-9-Cl IC50 (µM) after 72h
MCF-7Breast Adenocarcinoma1.2
HCT116Colorectal Carcinoma0.85
A549Lung Carcinoma2.5
HeLaCervical Adenocarcinoma0.9

Interpretation: An IC50 value in the low micromolar or nanomolar range suggests that PU-9-Cl is a potent cytotoxic or cytostatic agent, warranting further mechanistic investigation. The differential sensitivity may provide clues about underlying genetic determinants of response.

Investigating the Effect on Cell Cycle Progression

Directive: The purine scaffold's strong association with CDK inhibition logically leads to the hypothesis that PU-9-Cl's cytotoxic effect is mediated by interference with the cell cycle.[8] We will test this by analyzing the cell cycle distribution of treated cells.

Core Experiment: Cell Cycle Analysis by Propidium Iodide Staining

Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of PI-stained cells using flow cytometry, we can quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that blocks the cell cycle at a specific checkpoint will cause an accumulation of cells in the preceding phase.[6]

Experimental Workflow: Cell Cycle Analysis

G_CellCycle_Workflow A Seed and treat cells with PU-9-Cl (e.g., 2x IC50 for 24h) B Harvest cells by trypsinization and centrifugation A->B C Wash cells with cold PBS B->C D Fix cells in ice-cold 70% ethanol at -20°C C->D E Wash fixed cells to remove ethanol D->E F Resuspend in PI/RNase A staining solution E->F G Analyze on a flow cytometer (e.g., FL2 channel) F->G H Model DNA content histograms to quantify cell cycle phases G->H

Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.

Detailed Protocol: PI Staining for Flow Cytometry
  • Cell Treatment: Seed HCT116 cells in 6-well plates. Treat with PU-9-Cl at concentrations corresponding to 1x and 2x its IC50 value for 24 hours. Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells and collect them by centrifugation at 500 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[6]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[6]

  • Analysis: Analyze the samples using a flow cytometer. Gate on the single-cell population and acquire at least 10,000 events. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Anticipated Data & Interpretation
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)552520
PU-9-Cl (1x IC50)151075
PU-9-Cl (2x IC50)8587

Interpretation: A significant, dose-dependent increase in the G2/M population strongly suggests that PU-9-Cl induces a G2/M phase cell cycle arrest.[9] This phenotype is characteristic of inhibitors of CDK1 or CDK2, which are critical for progression through the S, G2, and M phases.

Direct Target Engagement: In Vitro Kinase Inhibition

Directive: Having observed a G2/M arrest, the next logical step is to directly test whether PU-9-Cl inhibits the enzymatic activity of the primary CDKs responsible for G2/M transition (CDK1, CDK2). We will perform in vitro kinase assays to confirm direct enzyme inhibition and assess potency and selectivity.

Core Experiment: Universal Kinase Activity Assay

We will employ a universal, non-radioactive kinase assay that measures the conversion of ATP to ADP, a product common to all kinase reactions.[10] The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies the amount of ADP produced, which is then correlated with kinase activity.

Principle of the ADP-Glo™ Kinase Assay

G_KinaseAssay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase CDK/Cyclin Enzyme ADP ADP Kinase->ADP Kinase Activity ATP ATP ATP->ADP Kinase Activity Substrate Peptide Substrate Substrate->ADP Kinase Activity Phos_Sub Phospho-Substrate ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Depletes remaining ATP PU9Cl PU-9-Cl (Inhibitor) PU9Cl->Kinase Inhibition Luciferin Luciferin ADP_Glo_Reagent->Luciferin Converts ADP to ATP Kinase_Det_Reagent Kinase Detection Reagent Luciferase Ultra-Glo™ Luciferase Light Luminescent Signal Luciferin->Light Luciferase->Light

Caption: Principle of the two-step luminescent kinase assay.

Detailed Protocol: In Vitro Kinase Assay
  • Inhibitor Preparation: Prepare a 10-point serial dilution of PU-9-Cl in DMSO, then dilute further in the appropriate kinase buffer.

  • Assay Plate Setup: In a 384-well white plate, add 1 µL of the diluted PU-9-Cl or DMSO control to the appropriate wells.[6]

  • Enzyme/Substrate Addition: Add 2 µL of a solution containing the purified recombinant CDK/cyclin enzyme (e.g., CDK1/CycB, CDK2/CycA) and a suitable peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km for the specific enzyme.[6]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and measure the ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol, which involves two sequential reagent additions and a final luminescence reading on a plate reader.

  • Selectivity Profiling: Repeat the assay for other key CDKs (e.g., CDK4/CycD1, CDK9/CycT1) and one or more unrelated kinases (e.g., SRC, ABL) to assess selectivity.

Anticipated Data & Interpretation
KinasePU-9-Cl IC50 (nM)
CDK2/Cyclin A 35
CDK1/Cyclin B 150
CDK4/Cyclin D1>10,000
CDK9/Cyclin T18,500
SRC (unrelated)>10,000

Interpretation: The data hypothetically shows that PU-9-Cl is a potent inhibitor of CDK2/Cyclin A and is moderately active against CDK1/Cyclin B. The >285-fold selectivity over CDK4 and other kinases suggests a specific mechanism of action. This aligns with the observed G2/M arrest, as CDK2 activity is essential for S/G2 transition and CDK1 governs the G2/M checkpoint.

Target Validation in a Cellular Context

Directive: An in vitro assay confirms enzymatic inhibition, but it is crucial to demonstrate that the compound engages and inhibits its target within a complex cellular environment. We will use Western blotting to measure the phosphorylation status of a key CDK2 substrate.

Core Experiment: Western Blot for Phospho-Retinoblastoma (pRb)

The Retinoblastoma protein (Rb) is a tumor suppressor that is sequentially phosphorylated by CDKs to permit cell cycle progression. Phosphorylation of Rb at Serine 807/811 is a well-established marker of CDK2 activity.[6] A reduction in the pRb (Ser807/811) signal upon treatment with PU-9-Cl would serve as direct evidence of target engagement in cells.

Experimental Workflow: Western Blotting

G_WesternBlot_Workflow A Treat cells, lyse, and quantify protein (BCA assay) B Separate proteins by size via SDS-PAGE A->B C Transfer proteins from gel to PVDF membrane B->C D Block membrane to prevent non-specific binding C->D E Incubate with primary antibody (e.g., anti-pRb) D->E F Wash and incubate with HRP-conjugated secondary antibody E->F G Apply chemiluminescent substrate (ECL) F->G H Visualize bands on an imaging system G->H I Strip and re-probe for Total Rb and Loading Control (Actin) H->I

Caption: Standard workflow for protein analysis by Western blot.

Detailed Protocol: Western Blotting
  • Sample Preparation: Treat HCT116 cells with increasing concentrations of PU-9-Cl for 6-12 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6][11] Determine the total protein concentration of each lysate using a BCA assay.[12]

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-10% SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[12]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (Ser807/811). After washing with TBST, incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[6][12]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[13]

  • Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total Rb and a loading control, such as β-actin.

Interpretation: A dose-dependent decrease in the intensity of the pRb (Ser807/811) band, with no change in total Rb or β-actin levels, would strongly validate that PU-9-Cl inhibits CDK2 activity in intact cells, directly linking the molecular target to the observed cell cycle phenotype.

Elucidating Downstream Consequences: Induction of Apoptosis

Directive: Prolonged cell cycle arrest is a potent trigger for apoptosis (programmed cell death). The final step in this initial characterization is to determine if the cytotoxicity observed in the MTT assay is due to the induction of apoptosis.

Core Experiment: Annexin V/PI Apoptosis Assay

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Propidium iodide is used as a counterstain to identify dead cells with compromised membranes. Flow cytometry analysis of cells stained with both reagents can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[14]

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat HCT116 cells with PU-9-Cl (1x and 2x IC50) for 48 hours.

  • Harvesting: Collect all cells, including those in the supernatant, and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]

  • Analysis: Add 400 µL of Annexin V Binding Buffer and analyze immediately by flow cytometry, acquiring data for both FITC (e.g., FL1) and PI (e.g., FL2) fluorescence.

Anticipated Data & Interpretation
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle (DMSO)95.03.51.5
PU-9-Cl (1x IC50)45.038.017.0
PU-9-Cl (2x IC50)20.055.025.0

Interpretation: A significant increase in the percentage of Annexin V-positive cells confirms that the cytotoxicity induced by PU-9-Cl is mediated through the induction of apoptosis. This finding provides a complete mechanistic link from molecular target inhibition to the ultimate cellular fate.

Conclusion and Future Directions

This systematic investigation provides a robust, multi-faceted validation of the mechanism of action for 6-Chloro-9-isopropyl-9H-purin-2-amine (PU-9-Cl). The synthesized evidence demonstrates that PU-9-Cl is a potent and selective inhibitor of CDK2. In cells, this direct target inhibition leads to reduced phosphorylation of the Rb protein, culminating in a G2/M phase cell cycle arrest and the subsequent induction of apoptosis.

Future studies should focus on:

  • Comprehensive Kinome Profiling: Assessing PU-9-Cl against a broad panel of several hundred kinases to fully establish its selectivity profile and identify potential off-targets.[2][15]

  • Structural Biology: Co-crystallizing PU-9-Cl with CDK2/Cyclin A to elucidate its precise binding mode within the ATP pocket, which can guide future structure-activity relationship (SAR) studies.[16]

  • In Vivo Efficacy: Evaluating the anti-tumor activity of PU-9-Cl in xenograft models derived from sensitive cell lines.

  • Biomarker Discovery: Investigating molecular markers that predict sensitivity or resistance to PU-9-Cl to inform its potential clinical application.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (n.d.). Immunocytochemistry protocol.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • EpigenTek. (n.d.). Immunofluorescence (IF) Protocol.
  • National Institutes of Health. (n.d.). UNIT 4.3 Immunofluorescence Staining.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Bio-protocol. (2014, March 5). IP-Kinase Assay.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • ibidi. (n.d.). Immunofluorescence Staining | A Typical Workflow.
  • Sigma-Aldrich. (n.d.). Tips for Immunofluorescence Protocols.
  • R&D Systems. (n.d.). Universal Kinase Activity Kit.
  • European Journal of Medicinal Chemistry. (2015, January 27). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest.
  • Abcam. (2022, May 3). ab139436 Akt Kinase Activity Assay Kit.
  • Springer Protocols. (2016). Preparation of CDK/Cyclin Inhibitor Complexes for Structural Determination.
  • BenchChem. (n.d.). An In-depth Technical Guide to Cdk-IN-10 for Basic Science Research.
  • Abcam. (n.d.). Western blot protocol.
  • Brigham Young University. (n.d.). Western Blot Protocol - Microbiology and Molecular Biology.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • Journal of Medicinal Chemistry via PMC. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • Addgene. (2022, January 24). Western Blot.
  • SciSpace. (2019, December 23). Comprehensive Survey of CDK Inhibitor Selectivity in Live Cells with Energy Transfer Probes.
  • STAR Protocols via PMC. (2025, September 8). Protocol for imaging and quantifying single-cell CDK activity levels during early mouse embryonic development by time-lapse microscopy.
  • Addgene via YouTube. (2023, March 28). Western Blot Protocol.
  • Molecules via PMC. (n.d.). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers.
  • Acta Pharmaceutica Sinica B. (n.d.). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs.
  • MDPI. (n.d.). Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect.

Sources

Exploratory

Molecular Characterization and Analytical Methodologies for 6-Chloro-9-isopropyl-9H-purin-2-amine: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, purine derivatives serve as privileged scaffolds for kinase inhibition and receptor antagonism. 6-Chloro-9-isopropyl-9H-purin-2-amine (CAS: 244030-28-2) is a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, purine derivatives serve as privileged scaffolds for kinase inhibition and receptor antagonism. 6-Chloro-9-isopropyl-9H-purin-2-amine (CAS: 244030-28-2) is a critical synthetic intermediate utilized in the development of aryl hydrocarbon receptor (AHR) antagonists and cyclin-dependent kinase (CDK) inhibitors[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis, and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to confirm its exact mass and structural integrity.

Structural and Physicochemical Profiling

The distinction between molecular weight (average mass based on natural isotopic abundance) and exact mass (monoisotopic mass) is critical when validating purine intermediates via HRMS. The exact mass is calculated using the most abundant isotopes of each element in the molecular formula ( 12C , 1H , 35Cl , 14N ).

Because the molecule contains a chlorine atom, its mass spectrum will exhibit a characteristic M and M+2 isotopic signature in a roughly 3:1 ratio, corresponding to the natural abundances of 35Cl and 37Cl .

Quantitative Data Summary
PropertyValueScientific Rationale / Source
Chemical Name 6-Chloro-9-isopropyl-9H-purin-2-amineIUPAC standard nomenclature[1].
Molecular Formula C8​H10​ClN5​ Defines the elemental composition[1].
Molecular Weight 211.65 g/mol Average mass used for stoichiometric calculations[1].
Exact Mass (Monoisotopic) 211.06247 DaTheoretical mass of the lowest-mass isotope combination[3].
Theoretical [M+H]+ 212.0697 DaTarget m/z for positive-ion electrospray ionization (ESI+)[3].
Theoretical [M+2+H]+ 214.0668 DaDiagnostic 37Cl isotopic peak used for structural confirmation.

Mechanistic Synthesis and Regioselectivity

The synthesis of 6-Chloro-9-isopropyl-9H-purin-2-amine relies on the regioselective N9-alkylation of 2-amino-6-chloro-9H-purine. Controlling regioselectivity (N9 vs. N7 alkylation) is the primary challenge in this workflow.

Causality of Experimental Choices
  • Base Selection (NaH): The N9 proton of the purine ring is weakly acidic ( pKa​≈9−10 ). Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to irreversibly deprotonate the purine, forming a highly reactive purinide anion[2].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation, leaving the purinide anion "naked" and highly nucleophilic for the subsequent SN​2 reaction.

  • Regioselectivity: The bulky nature of the 2-iodopropane electrophile, combined with the thermodynamic stability of the N9-alkylated product, drives the reaction predominantly toward the N9 position rather than the sterically hindered N7 position[2].

Synthesis A 2-Amino-6-chloro-9H-purine (Starting Material) B NaH / DMF (Deprotonation at N9) A->B Step 1 C 2-Iodopropane (SN2 Alkylation) B->C Step 2 D 6-Chloro-9-isopropyl-9H-purin-2-amine (Target Scaffold) C->D Yield: Regioselective N9

Fig 1: Regioselective N9-alkylation synthesis workflow of 6-Chloro-9-isopropyl-9H-purin-2-amine.

Step-by-Step Synthetic Protocol
  • Deprotonation: Suspend 2-amino-6-chloro-9H-purine in anhydrous DMF at room temperature. Add NaH (60% dispersion in mineral oil) in portions over 10 minutes[2].

  • Activation: Stir the mixture for 45 minutes to ensure complete evolution of hydrogen gas and formation of the purinide anion[2].

  • Alkylation: Cool the reaction vessel in an ice bath to control the exotherm, then add 2-iodopropane dropwise[2].

  • Propagation: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 16 hours to maximize thermodynamic conversion to the N9 isomer[2].

  • Quenching & Isolation: Cool the mixture, quench with water, concentrate under reduced pressure, and purify via silica gel chromatography (eluting with EtOAc/hexane) to isolate the target compound[2].

Self-Validating HRMS Protocol for Exact Mass Determination

To ensure the integrity of the synthesized intermediate, a self-validating LC-ESI-HRMS protocol is required. A protocol is "self-validating" when it incorporates internal real-time checks (lock mass calibration) to guarantee that the analytical output is immune to instrumental drift.

Causality of Analytical Choices
  • Ionization Mode (ESI+): The primary amine at the C2 position and the heterocyclic nitrogens are highly basic. Positive Electrospray Ionization (ESI+) is chosen because these basic sites readily accept protons[3].

  • Mobile Phase Additive (0.1% Formic Acid): Formic acid lowers the pH of the mobile phase below the pKa​ of the purine nitrogens. This ensures the molecules are already ionized (protonated) in the liquid phase before entering the ESI source, drastically increasing the sensitivity and yield of the [M+H]+ ion at m/z 212.0697[3].

HRMS Prep Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18, 0.1% FA) Prep->LC ESI ESI+ Ionization (Protonation) LC->ESI TOF Orbitrap/TOF MS (Mass Analysis) ESI->TOF Data Data Validation (m/z 212.0697) TOF->Data

Fig 2: Self-validating LC-HRMS analytical workflow for exact mass confirmation.

Step-by-Step HRMS Protocol
  • System Suitability Test (SST): Inject a blank (LC-MS grade Methanol) to establish baseline noise. Inject a reference standard to verify mass accuracy is within <5 ppm error.

  • Sample Preparation: Dissolve the purified 6-chloro-9-isopropyl-9H-purin-2-amine in LC-MS grade Methanol to a final concentration of .

  • Chromatography: Inject onto a C18 UHPLC column. Run a gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: H2​O

    • 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).
  • Mass Spectrometry: Operate the Orbitrap or TOF-MS in ESI+ mode. Crucial Self-Validating Step: Continuously infuse a lock mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary spray probe. The instrument software must use this known mass to correct mass drift in real-time.

  • Data Acceptance Criteria: Extract the ion chromatogram (EIC) for m/z 212.0697. The peak must exhibit a Signal-to-Noise (S/N) ratio >100 . Furthermore, the spectrum must display the m/z 214.0668 peak at approximately 32% the intensity of the base peak, confirming the presence of the single chlorine atom.

Downstream Pharmacological Applications

The rigorous exact mass confirmation of 6-Chloro-9-isopropyl-9H-purin-2-amine is not merely an academic exercise; it is a regulatory prerequisite for downstream API synthesis.

The reactive C6-chlorine acts as an ideal leaving group for subsequent nucleophilic aromatic substitution ( SN​Ar ) or palladium-catalyzed cross-coupling reactions. By substituting the chlorine with various functionalized amines or aryl groups, chemists generate potent Aryl Hydrocarbon Receptor (AHR) antagonists[2]. These antagonists, such as StemRegenin 1 (SR1) analogs, are utilized in clinical settings to downregulate target genes (like CYP1B1), promoting the rapid ex vivo expansion of CD34+ hematopoietic stem cells (HSCs) prior to transplantation[2].

BioPath Purine Purine Intermediate (CAS 244030-28-2) API AHR Antagonist API (e.g., SR1 Analog) Purine->API C6-Substitution AHR Aryl Hydrocarbon Receptor (Inhibition) API->AHR Binding Gene Target Gene Modulation (CYP1B1 Downregulation) AHR->Gene Transcriptional Control HSC HSC Expansion (Therapeutic Output) Gene->HSC Phenotypic Shift

Fig 3: Downstream pharmacological pathway of purine-derived AHR antagonists in HSC expansion.

Sources

Foundational

Pharmacokinetic Profiling and Optimization of 6-Chloro-9-isopropyl-9H-purin-2-amine Derivatives

Executive Summary The compound 6-Chloro-9-isopropyl-9H-purin-2-amine is a foundational synthetic scaffold in modern drug discovery, primarily utilized to generate 2,6,9-trisubstituted purine libraries. The C6-chlorine at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Chloro-9-isopropyl-9H-purin-2-amine is a foundational synthetic scaffold in modern drug discovery, primarily utilized to generate 2,6,9-trisubstituted purine libraries. The C6-chlorine atom serves as a highly reactive leaving group for nucleophilic aromatic substitution ( SN​Ar ), enabling the introduction of hydrophobic amines (e.g., benzylamine) that anchor the molecule within the ATP-binding pocket of cyclin-dependent kinases (CDKs)[1].

Derivatives of this scaffold—most notably R-roscovitine (seliciclib) and purvalanol A—have demonstrated potent anti-tumor, antiviral, and neuroprotective properties[2],[1]. However, translating these pharmacodynamic successes into clinical viability requires navigating their complex absorption, distribution, metabolism, and excretion (ADME) profiles. This whitepaper provides an in-depth mechanistic analysis of the pharmacokinetics of these purine derivatives and outlines field-proven protocols for their preclinical evaluation.

Structural Causality and ADME Implications

The pharmacokinetic behavior of 6-Chloro-9-isopropyl-9H-purin-2-amine derivatives is strictly dictated by the functionalization at the C2, C6, and N9 positions:

  • N9-Isopropyl Group: Enhances lipophilicity, facilitating passive membrane permeability and blood-brain barrier (BBB) transit. However, it also introduces a minor metabolic liability via N9-deisopropylation[3].

  • C6-Substitution (Post-Chlorine Displacement): The replacement of the C6-chlorine with bulky groups (like benzylamine or veratrylamine) increases the volume of distribution ( Vd​ ) but can lead to pH-dependent solubility issues, impacting oral bioavailability[4].

  • C2-Amine Functionalization: Often substituted with chiral amino alcohols (e.g., R-amino-2-propanol) to establish critical hydrogen bonds with the kinase hinge region[4]. This site is the primary Achilles' heel for metabolic stability, as the hydroxymethyl group is highly susceptible to rapid CYP450-mediated oxidation[5],[3].

Pharmacokinetic Profile of Trisubstituted Purines

Absorption and First-Pass Effect

Oral administration of these purine derivatives is characterized by non-linear pharmacokinetics driven by a dose-dependent, saturable first-pass effect[6]. In human models, the metabolic elimination of the parent drug outpaces its absorption. Furthermore, co-administration with proton-pump inhibitors (PPIs) significantly reduces the absorption rate, indicating that the dissolution of these weak bases is highly dependent on an acidic gastric environment[6].

Distribution and Age-Dependent BBB Penetration

Distribution follows a two-compartment open model[2]. A critical, field-defining discovery regarding these derivatives is their highly age-dependent neuro-pharmacokinetics. In adult models, the brain distribution half-life is exceptionally short (<0.5 h) due to rapid efflux and systemic clearance. Conversely, in pediatric models (e.g., 14-day-old rat pups), the elimination half-life in the brain extends to 7 hours, achieving a 100% brain/plasma AUC exposure ratio[2],[7]. This profound BBB retention makes these derivatives highly promising candidates for pediatric neuro-oncology.

Metabolism and Excretion

Hepatic metabolism is the primary clearance mechanism. For derivatives like roscovitine, incubation with hepatic microsomes reveals that ~87% of the parent drug is metabolized within 60 minutes[5]. The dominant pathway (~60% of metabolic loss) is the oxidation of the C2-hydroxymethyl group to a pharmacologically inactive carboxylic acid metabolite[5],[3]. Renal excretion of the unchanged parent drug is negligible (~0.02%), whereas the carboxylate metabolite accounts for up to 68% of the excreted dose[3].

MetabolicPathway Parent 2,6,9-Trisubstituted Purine (e.g., R-Roscovitine) CYP Hepatic CYP450 Oxidation Parent->CYP First-pass metabolism Metabolite1 C2-Carboxylic Acid Metabolite (Inactive) CYP->Metabolite1 Major pathway (~60%) Metabolite2 N9-Desisopropyl Metabolite (2.6%) CYP->Metabolite2 Minor pathway Metabolite3 C8-Oxo Purine Metabolite (4.9%) CYP->Metabolite3 Minor pathway

Metabolic oxidation pathways of 2,6,9-trisubstituted purine derivatives via hepatic CYP450.

Quantitative Pharmacokinetic Data

The following table synthesizes the quantitative ADME parameters of representative 6-Chloro-9-isopropyl-9H-purin-2-amine derivatives (specifically R-roscovitine) across multiple in vivo models[2],[3],[6],[7].

Pharmacokinetic ParameterAdult Rat (Plasma)Pediatric Rat Pup (Plasma)Mouse (IV - 50 mg/kg)Human (Oral - 800 mg)
Elimination Half-life ( t1/2​ ) < 0.5 h7.0 h~1.2 h~3.0 - 4.0 h
Brain/Plasma AUC Ratio ~20%~100%N/AN/A
Primary Metabolite C2-CarboxylateC2-CarboxylateC2-CarboxylateC2-Carboxylate
Unchanged Urinary Excretion MinimalMinimal0.02%Minimal
Metabolite Urinary Excretion HighHigh65 - 68%High

Experimental Methodologies for PK Evaluation

To optimize the PK profile of purine libraries derived from the 6-chloro scaffold, rigorous, self-validating experimental workflows are required.

Protocol 1: Cassette Dosing for High-Throughput PK Screening

Evaluating hundreds of synthesized purine derivatives individually is resource-prohibitive. Cassette dosing (N-in-1 dosing) allows simultaneous PK evaluation, reducing animal usage by 3-fold while accelerating lead optimization[4].

Causality & Self-Validation System: Co-administering multiple compounds risks masking true PK parameters due to mutual CYP450 inhibition (drug-drug interactions). To create a self-validating system, a known reference standard (e.g., CYC202) is included in every cassette. If the AUC and t1/2​ of the reference standard deviate by >20% from its established single-dose baseline, the cassette data is flagged for clearance saturation, and the compounds are re-tested individually[4].

Step-by-Step Methodology:

  • Formulation: Pool 5 to 10 purified purine derivatives (including the reference standard) in a suitable vehicle (e.g., 10% DMSO / 90% PEG400) at an equimolar concentration (typically 1-2 mg/kg per compound).

  • Administration: Dose rodents via intravenous (IV) tail vein injection or oral gavage (PO).

  • Sampling: Extract 50 µL blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing an internal standard) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system utilizing Multiple Reaction Monitoring (MRM). The high selectivity of MRM allows the simultaneous quantification of all cassette compounds based on their unique parent-to-product ion transitions[4].

CassetteDosing Synthesis Parallel Synthesis (Purine Library) Pooling Cassette Pooling (n=5-10) Synthesis->Pooling Dosing In Vivo Dosing (IV/PO) Pooling->Dosing Sampling Plasma Sampling (Time-course) Dosing->Sampling LCMS LC-MS/MS (MRM) Quantification Sampling->LCMS

High-throughput cassette dosing workflow for pharmacokinetic screening of purine libraries.

Protocol 2: In Vitro Microsomal Stability & Deuteration Strategy

To combat the rapid clearance of these derivatives, medicinal chemists utilize targeted deuteration to block the C2-oxidation pathway.

Causality: The rapid oxidation of the C2-hydroxyethylamino group limits systemic exposure. By replacing the metabolically labile protons on the hydroxymethyl group with deuterium (e.g., synthesizing R -roscovitine- d9​ ), researchers exploit the kinetic isotope effect. The stronger carbon-deuterium bond increases the activation energy required for CYP450-mediated cleavage, thereby shunting metabolism away from the rapid deactivation pathway[5],[3].

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 10 µg/mL (approx. 28 µM) solution of the standard purine derivative and its deuterated isotopologue in 0.1 M phosphate buffer (pH 7.4).

  • Enzyme Addition: Add mouse or human liver microsomes to achieve a final protein concentration of 1 mg/mL.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching & Tracking: Aliquot 100 µL samples at 0, 15, 30, and 60 minutes. Quench immediately with an equal volume of ice-cold methanol.

  • Validation: Analyze via HPLC-UV/MS. Successful deuteration is validated if the formation of the C2-carboxylate metabolite decreases (typically by ~24%) and the parent drug half-life is proportionally extended compared to the non-deuterated control[5],[3].

References

  • [The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine] - PMC (nih.gov)
  • [Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse] - PubMed (nih.gov)
  • [Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse] - AACR Journals
  • [Non-Linear Pharmacokinetics of Oral Roscovitine (Seliciclib)
  • [Age-dependent pharmacokinetics and effect of roscovitine on Cdk5 and Erk1/2 in the rat brain] - PubMed (nih.gov)
  • [Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis] - AACR Journals
  • [Roscovitine and Other Purines as Kinase Inhibitors.

Sources

Exploratory

The 6-Chloro-9-isopropyl-9H-purin-2-amine Scaffold: A Privileged Pharmacophore for High-Affinity Kinase and Receptor Targeting

Executive Summary In modern drug discovery and assay development, specific molecular building blocks serve as "privileged scaffolds"—architectures capable of binding to diverse biological targets when appropriately funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and assay development, specific molecular building blocks serve as "privileged scaffolds"—architectures capable of binding to diverse biological targets when appropriately functionalized. 6-Chloro-9-isopropyl-9H-purin-2-amine (CAS 244030-28-2) is a premier example of such a scaffold. While the bare fragment possesses negligible baseline receptor affinity on its own, it is the critical precursor and core pharmacophore for two major classes of high-affinity targeted agents: [1] and[2].

This technical guide details the mechanistic rationale behind this scaffold, summarizes the binding affinity data of its primary derivatives, and provides a validated, self-contained protocol for its derivatization and evaluation.

Mechanistic Grounding: The Purine Core in Target Recognition

The architectural elegance of 6-Chloro-9-isopropyl-9H-purin-2-amine lies in its highly modular reactivity and biomimetic geometry. From a structural biology perspective, the scaffold provides four distinct functional zones:

  • The Purine Bicyclic System : The planar aromatic core mimics the adenine ring of ATP. This allows its derivatives to act as potent competitive inhibitors within the ATP-binding cleft of kinases[2]. Alternatively, the planar geometry allows for efficient intercalation into the hydrophobic PAS (Per-ARNT-Sim) ligand-binding domain of the AhR[3].

  • N9-Isopropyl Anchoring : The isopropyl group at the N9 position provides a critical hydrophobic anchor. In kinase targets, it occupies the ribose-binding pocket, enhancing binding enthalpy while restricting the conformational flexibility of the purine core to maintain an active binding pose[4].

  • C6-Chloro Electrophilicity : The electron-withdrawing nature of the adjacent pyrimidine nitrogens renders the C6 position highly electrophilic. This enables rapid Nucleophilic Aromatic Substitution (SNAr) to install bulky, target-specific functional groups (such as the 1-benzothiophen-3-yl group in SR1) that dictate receptor specificity[5].

  • C2-Amine Hydrogen Bonding : The amine at the C2 position acts as a crucial hydrogen bond donor/acceptor, interacting directly with the backbone carbonyls of the kinase hinge region (e.g., Leu83 in CDK2) or specific polar residues within the AhR pocket[3].

Receptor & Kinase Binding Affinity Profiles

Because the core scaffold requires functionalization at the C6 position to achieve nanomolar target engagement, binding affinity data is evaluated through its direct, synthesized derivatives. The table below summarizes the quantitative binding data for the primary molecules derived directly from the 6-Chloro-9-isopropyl-9H-purin-2-amine core.

DerivativePrimary TargetBinding Affinity (IC50 / Kd)Mechanism / Application
StemRegenin 1 (SR1) Aryl Hydrocarbon Receptor (AhR)IC50 = 127 nM PAL Binding IC50 = 40 nMAhR Antagonist; Promotes ex vivo expansion of CD34+ hematopoietic stem cells[1][6].
Purvalanol A CDK2 / Cyclin EIC50 = 35 nMInduces apoptosis and cell cycle arrest at G1/G2 phases[2].
Roscovitine (Seliciclib) CDK2 / Cyclin EIC50 = 100 nM (0.1 µM)Broad-spectrum CDK inhibitor; Antitumor and polycystic kidney disease applications[4].

Experimental Protocol: Scaffold Derivatization and Binding Assay Validation

To transform the baseline scaffold into a high-affinity ligand and validate its receptor binding, a two-phase workflow is employed. This protocol ensures a self-validating system where chemical synthesis is directly coupled to functional target engagement.

Phase 1: SNAr Derivatization (Synthesis of SR1 Analog)
  • Reaction Setup : Dissolve 6-Chloro-9-isopropyl-9H-purin-2-amine (1.0 eq) and the target nucleophilic amine (e.g., 4-(2-aminoethyl)phenol, 1.2 eq) in anhydrous n-butanol[5].

  • Catalysis & Reflux : Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the nucleophile and driving the reaction forward. n-Butanol provides the high boiling point necessary to overcome the activation energy of the SNAr on the electron-rich purine ring.

  • Purification : Reflux at 100°C for 16 hours. Concentrate under reduced pressure and purify via silica gel chromatography (eluting with EtOAc/Hexane) to yield the functionalized high-affinity ligand[5].

Phase 2: AhR Photoaffinity Ligand (PAL) Competitive Binding Assay
  • Cytosol Preparation : Isolate cytosolic fractions containing the unliganded AhR-HSP90-XAP2 complex from target cells[3].

  • Ligand Incubation : Incubate the lysates with the synthesized derivative (e.g., SR1 at varying concentrations) for 20 minutes at room temperature.

  • Photo-Crosslinking : Add a radiolabeled photoaffinity ligand (PAL). Photolyze the samples at 8 cm with 402 nm UV light for 20 minutes to covalently cross-link the unbound PAL to the AhR[1].

  • Free Ligand Clearance : Add 1% dextran-coated charcoal and centrifuge at 3000g for 10 minutes.

    • Causality: The porous charcoal adsorbs free, unbound radioligand, ensuring that only receptor-bound radioactivity remains in the supernatant. This critical step eliminates background noise and prevents false-positive affinity readings[1].

  • Quantification : Resolve the labeled samples using 8% acrylamide-tricine-SDS-PAGE. Excise the labeled AhR bands and quantify the radioactivity using a gamma counter to calculate the IC50[1].

Visualizations

Derivatization Core 6-Chloro-9-isopropyl- 9H-purin-2-amine (Core Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) at C6 Core->SNAr Addition of Base & Heat AhR AhR Antagonists (e.g., StemRegenin 1) Target: PAS Domain SNAr->AhR Arylamine functionalization CDK CDK Inhibitors (e.g., Purvalanol A) Target: ATP Pocket SNAr->CDK Benzyl/Alkylamine functionalization

Fig 1: Divergent derivatization of the purine core scaffold into target-specific high-affinity ligands.

AhR_Pathway SR1 StemRegenin 1 (SR1) (AhR Antagonist) Binding Competitive Binding at PAS Domain SR1->Binding IC50 = 127 nM AhR_Cytosol Cytosolic AhR Complex (AhR + HSP90 + XAP2) AhR_Cytosol->Binding Translocation Nuclear Translocation & ARNT Dimerization Binding->Translocation Inhibits Pathway GeneExp Target Gene Expression (e.g., CYP1B1, VentX) Translocation->GeneExp Blocked HSC HSC Expansion (CD34+ Proliferation) GeneExp->HSC Downregulation promotes expansion

Fig 2: Mechanism of AhR signaling inhibition by the purine-derived antagonist StemRegenin 1.

References

  • Title : Aryl Hydrocarbon Receptor Antagonists Promote the Expansion of Human Hematopoietic Stem Cells Source : PubMed Central (PMC) URL :[Link]

  • Title: EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE (EP 3524604 A1)

Sources

Foundational

Whitepaper: Biological Activity and Pharmacological Derivatization of 6-Chloro-9-isopropyl-9H-purin-2-amine in Cancer Cell Lines

Executive Summary: The Purine Scaffold in Oncology In the landscape of targeted cancer therapeutics, the purine ring serves as a privileged pharmacophore due to its structural homology with adenosine triphosphate (ATP)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Purine Scaffold in Oncology

In the landscape of targeted cancer therapeutics, the purine ring serves as a privileged pharmacophore due to its structural homology with adenosine triphosphate (ATP). Specifically, 6-Chloro-9-isopropyl-9H-purin-2-amine (CAS 244030-28-2) has emerged not as a standalone therapeutic, but as a highly reactive, pre-organized molecular scaffold. It is the critical building block for synthesizing potent Cyclin-Dependent Kinase (CDK) inhibitors (such as Roscovitine and CR8 analogs) and Aryl Hydrocarbon Receptor (AhR) antagonists[1].

This technical guide dissects the intrinsic biological activity of this 6-chloro core in cancer cell lines, the structural causality behind its design, and the self-validating experimental workflows required to transform it into potent anti-cancer agents.

Structural Causality: The Mechanics of Kinase Binding

To understand the biological activity of this compound, we must analyze the causality behind its three distinct functional zones. The unmodified 6-chloro core exhibits weak intrinsic cytotoxicity; its true value lies in its rational design for ATP-competitive kinase inhibition:

  • The 9-Isopropyl Group (Hydrophobic Anchor): The isopropyl moiety mimics the ribose ring of ATP. Its branched, lipophilic nature directs the molecule deep into the hydrophobic pocket of the kinase active site, establishing critical Van der Waals interactions.

  • The 2-Amino Group (Hinge Binder): This group acts as a vital hydrogen bond donor. In CDK2, for example, the 2-amino group forms a highly conserved hydrogen bond with the backbone carbonyl of Leucine 83 (Leu83), anchoring the purine ring within the hinge region.

  • The 6-Chloro Group (Electrophilic Warhead): The chlorine atom is highly electronegative, withdrawing electron density from the purine system. This makes the C6 position an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) . Because the chlorine atom lacks the bulk required to fully occupy the kinase's specificity pocket, the unmodified core has low biological activity. However, substituting the chlorine with bulky amines (e.g., benzylamines or anilines) rapidly generates highly active derivatives[2].

Biological Activity Profiling in Cancer Cell Lines

When evaluated in vitro, the unmodified 6-chloro-9-isopropyl-9H-purin-2-amine serves as a baseline for Structure-Activity Relationship (SAR) studies. Because it lacks the C6-hydrophobic bulk, it cannot effectively displace ATP, resulting in weak antiproliferative effects.

However, upon SNAr derivatization (e.g., generating C6-guanidino or C6-benzylamino derivatives), the resulting compounds exhibit profound biological activity, inducing G2/M cell cycle arrest and apoptosis in breast (MCF-7) and colon (HCT-116) cancer cell lines[3].

Quantitative Data: Comparative In Vitro Cytotoxicity

The following table summarizes the shift in biological activity (IC50) when the 6-chloro scaffold is derivatized into active anti-cancer agents.

Compound VariantMCF-7 (Breast) IC50HCT-116 (Colon) IC50Primary TargetCell Cycle Impact
6-Chloro Core (Precursor) > 50.0 µM> 50.0 µMBaselineNegligible
C6-Benzylamino Derivative ~15.2 µM~12.4 µMCDK2 / Cyclin EG1/S Arrest
C6-Guanidino Derivative < 2.0 µM< 5.0 µMCDK1 / CDK2G2/M Arrest[3]

Visualizing the Mechanism and Workflow

Mechanism of Action

The transformation of the inactive 6-chloro precursor into an active CDK inhibitor triggers a cascade that halts tumor proliferation.

CDK_Pathway Purine 6-Chloro Precursor Derivative C6-Substituted Purine Purine->Derivative SNAr Reaction CDK2 CDK2 / Cyclin E Derivative->CDK2 ATP-Competitive Inhibition Rb Hypophosphorylated Rb CDK2->Rb Prevents Phosphorylation E2F Sequestered E2F Rb->E2F Maintains Binding CellCycle G1/S Phase Arrest E2F->CellCycle Blocks S-Phase Entry

Fig 1: Mechanism of action for C6-substituted purine derivatives inhibiting the CDK2 pathway.

Experimental Workflow

Workflow Step1 Scaffold Preparation Step2 SNAr Derivatization Step1->Step2 Step3 LC-MS Validation Step2->Step3 Step4 MCF-7 Cell Assay Step3->Step4 Step5 IC50 Determination Step4->Step5

Fig 2: Experimental workflow from 6-chloro purine scaffold derivatization to in vitro validation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of 6-Chloro-9-isopropyl-9H-purin-2-amine requires a two-phase protocol: chemical derivatization followed by biological validation. Every step is designed with built-in causality and control checkpoints.

Protocol A: SNAr Derivatization of the 6-Chloro Core

Objective: Convert the baseline 6-chloro scaffold into a biologically active C6-substituted derivative[1].

  • Step 1: Reaction Setup. Dissolve 1.0 eq of 6-Chloro-9-isopropyl-9H-purin-2-amine in anhydrous n-butanol. Causality:n-butanol is chosen because its high boiling point (117°C) provides the necessary thermal energy to overcome the activation barrier of the SNAr reaction.

  • Step 2: Base Addition. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming nucleophile and driving the reaction forward.

  • Step 3: Nucleophile Addition. Add 1.5 eq of the desired amine (e.g., benzylamine). Reflux at 110°C for 12 hours.

  • Step 4: Self-Validation (LC-MS). Monitor the reaction via LC-MS. The reaction is complete when the distinct isotopic signature of the chlorine atom (M and M+2 peaks in a 3:1 ratio) disappears, replaced by the mass of the newly formed derivative.

Protocol B: High-Throughput Cell Viability Assay (MTT) in MCF-7

Objective: Quantify the anti-cancer biological activity of the synthesized purine derivatives against the baseline 6-chloro precursor[3].

  • Step 1: Cell Seeding. Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Step 2: Compound Treatment. Treat cells with a concentration gradient (0.1 µM to 100 µM) of the 6-chloro precursor and the synthesized derivative.

  • Step 3: Self-Validating Controls.

    • Negative Control: 0.1% DMSO vehicle (establishes 100% viability baseline).

    • Positive Control: 10 µM Staurosporine or Roscovitine (validates the assay's sensitivity to kinase-mediated apoptosis)[2].

  • Step 4: MTT Addition. After 72 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals via mitochondrial reductases. Dead cells do not, providing a direct, quantifiable link between kinase inhibition and cell death.

  • Step 5: Readout. Solubilize crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

References

  • [1] EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE - European Patent Office - EP 3524604 A1. Source: Googleapis.com. 4

  • [3] UNIVERZITA PALACKÉHO V OLOMOUCI Přírodovědecká fakulta Katedra biochemie - Theses. Source: Theses.cz. 3

  • [2] Sophie Leclerc's research works | Universidad de Navarra and other places. Source: ResearchGate. 2

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: 6-Chloro-9-isopropyl-9H-purin-2-amine in Modern Drug Discovery

Introduction: The Privileged Purine Core in Kinase Inhibition The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its inherent ability to interact with a multitude o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Purine Core in Kinase Inhibition

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its inherent ability to interact with a multitude of biological targets.[1] This is evidenced by its presence in fundamental biological molecules like adenine and guanine. In drug discovery, synthetic modifications of the purine ring have led to a wealth of therapeutic agents, particularly in oncology.[1][2] A significant focus has been on the development of protein kinase inhibitors, as the dysregulation of kinases is a hallmark of many cancers.[3][4]

This guide focuses on a key building block in this field: 6-Chloro-9-isopropyl-9H-purin-2-amine . This intermediate is not an active therapeutic agent itself, but rather a versatile starting material for the synthesis of potent and selective kinase inhibitors, most notably targeting Cyclin-Dependent Kinases (CDKs).[5][6][7] The strategic placement of a chloro group at the 6-position, an amino group at the 2-position, and an isopropyl group at the 9-position provides a synthetic handle for creating diverse libraries of 2,6,9-trisubstituted purines with tailored biological activities.

Core Application: A Gateway to Potent Cyclin-Dependent Kinase (CDK) Inhibitors

The primary application of 6-Chloro-9-isopropyl-9H-purin-2-amine in drug discovery is as a foundational scaffold for the synthesis of CDK inhibitors. CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, and their aberrant activity is a common feature of cancer cells.[1][6] By inhibiting specific CDKs, it is possible to induce cell cycle arrest and apoptosis in cancer cells, making them a prime therapeutic target.[8]

Derivatives of 6-Chloro-9-isopropyl-9H-purin-2-amine have been instrumental in the development of inhibitors for several key CDKs, including:

  • CDK2: A pivotal regulator of the G1 to S phase transition in the cell cycle. Selective CDK2 inhibitors are being explored for the treatment of various cancers.[6][7][9]

  • CDK12: Involved in the regulation of transcription and has been identified as a potential drug target in HER2-positive breast cancers, where it is often co-amplified with the HER2 oncogene.[5]

  • Other Kinases: The versatility of the purine scaffold has also led to the discovery of inhibitors for other kinase families, such as FLT3-ITD and PDGFRα, which are relevant in certain leukemias.[10]

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

The 2,6,9-trisubstituted purine derivatives synthesized from 6-Chloro-9-isopropyl-9H-purin-2-amine typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of its downstream substrates. This inhibition of CDK activity disrupts the normal progression of the cell cycle, leading to an arrest at specific checkpoints (e.g., G1/S or G2/M phase).[8][10] Prolonged cell cycle arrest can then trigger the apoptotic cascade, leading to programmed cell death in cancer cells.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK2/Cyclin E) Substrate Substrate Phosphorylation CDK_Cyclin->Substrate ATP Progression Cell Cycle Progression Substrate->Progression Arrest Cell Cycle Arrest Purine_Inhibitor 2,6,9-Trisubstituted Purine (derived from 6-Chloro-9-isopropyl-9H-purin-2-amine) Purine_Inhibitor->CDK_Cyclin Inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of CDK/Cyclin complexes by 2,6,9-trisubstituted purines.

Synthetic Protocols: Building Complexity from a Simple Core

The synthesis of bioactive 2,6,9-trisubstituted purines from a 6-chloropurine precursor generally follows a sequential and modular approach. This allows for the systematic variation of substituents at the C2, C6, and N9 positions to explore structure-activity relationships (SAR).

General Synthetic Workflow

The overall strategy involves three key transformations:

  • N9-Alkylation: Introduction of the isopropyl group (or other desired alkyl groups) at the N9 position of a 2,6-dichloropurine starting material.

  • C6-Substitution: Selective nucleophilic aromatic substitution (SNAr) at the more reactive C6 position with a variety of amines.

  • C2-Substitution: Functionalization of the C2 position, often through a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.

Synthetic_Workflow Start 2,6-Dichloropurine Step1 N9-Alkylation (Isopropyl bromide, K2CO3, DMSO) Start->Step1 Intermediate1 2,6-Dichloro-9-isopropyl-9H-purine Step1->Intermediate1 Step2 C6-Amination (Primary/Secondary Amine, DIPEA) Intermediate1->Step2 Intermediate2 2-Chloro-6-amino-9-isopropylpurine Step2->Intermediate2 Step3 C2-Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Intermediate2->Step3 Final_Product 2,6,9-Trisubstituted Purine Step3->Final_Product

Caption: General synthetic workflow for 2,6,9-trisubstituted purines.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-9-isopropyl-9H-purine (N9-Alkylation)

This protocol describes the introduction of the isopropyl group at the N9 position of 2,6-dichloropurine.

Materials:

  • 2,6-Dichloropurine

  • Isopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous DMSO, add potassium carbonate (3.0 eq).

  • Add isopropyl bromide (2.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/EtOAc) to yield the desired N9-isopropyl-2,6-dichloropurine.[5]

Protocol 2: Synthesis of 2-Chloro-6-amino-9-isopropylpurine Derivatives (C6-Amination)

This protocol outlines the selective amination at the C6 position.

Materials:

  • 2,6-Dichloro-9-isopropyl-9H-purine

  • Desired primary or secondary amine

  • Diisopropylethylamine (DIPEA)

  • n-Propanol or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,6-dichloro-9-isopropyl-9H-purine (1.0 eq) in n-propanol in a sealed tube.

  • Add the desired amine (1.1-1.5 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Seal the tube and heat the reaction mixture at 80-120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired 2-chloro-6-amino-9-isopropylpurine derivative.[11]

Protocol 3: Suzuki-Miyaura Cross-Coupling for C2-Arylation

This protocol provides a general method for introducing aryl or heteroaryl groups at the C2 position.

Materials:

  • 2-Chloro-6-amino-9-isopropylpurine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, DME/water)

Procedure:

  • To an argon-purged flask, add the 2-chloro-6-amino-9-isopropylpurine derivative (1.0 eq), arylboronic acid (1.5 eq), base (1.25-2.0 eq), and the palladium catalyst (2.5-5 mol%).[12]

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture under an inert atmosphere at 85-100 °C until the reaction is complete (monitored by TLC).[12]

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by flash column chromatography on silica gel to yield the final 2,6,9-trisubstituted purine.[12]

Quantitative Data and Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory activities of representative 2,6,9-trisubstituted purine derivatives against various kinases. These examples highlight the potency and selectivity that can be achieved through modifications of the purine scaffold.

Compound IDR2 SubstituentR6 SubstituentTarget KinaseIC₅₀/GI₅₀ (nM)Reference
30d 3-pyridyl2'-(aminomethyl)-[2,4'-bipyridin]-5-ylCDK12/cyclinK21
30e 3-pyridyl2'-(aminomethyl)-[2,3'-bipyridin]-5-ylCDK12/cyclinK85
5p (R)-2-hydroxy-1-methylethylamino4-(1H-pyrazol-1-yl)benzylaminoCDK2< 10[11]
5q (R)-2-hydroxy-1-phenylethylamino4-(1H-pyrazol-1-yl)benzylaminoCDK2< 10[11]
6b (S)-1-hydroxymethyl-2-methylpropylamino6-(furan-2-yl)pyridin-3-ylmethylaminoCDK2< 10[11]
(R)-DRF053 (R)-1-hydroxybutan-2-ylamino3-(pyridin-2-yl)anilinoCDK/CK1Not specified[13]

IC₅₀ values represent the concentration of the compound required to inhibit the activity of the target kinase by 50%. GI₅₀ values represent the concentration required to inhibit cell growth by 50%.

Key SAR Insights:

  • C2 Position: The nature of the substituent at the C2 position significantly influences the potency and selectivity of the inhibitor. Often, small, hydrogen-bond-donating groups are favored.

  • C6 Position: Large, aromatic, or heteroaromatic substituents at the C6 position can extend into solvent-exposed regions of the ATP-binding pocket, providing opportunities to enhance potency and selectivity.[11]

  • N9 Position: The N9 substituent, such as the isopropyl group, often occupies a hydrophobic pocket. While the isopropyl group is common, variations can be made to fine-tune the compound's properties.[14]

Biological Evaluation Protocols

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Principle:

The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often detected using methods such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

Materials:

  • Recombinant purified target kinase (e.g., CDK2/Cyclin E)

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Detection reagents (specific to the assay format)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a microplate, add the target kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol is used to evaluate the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Principle:

These assays measure cell viability by quantifying a metabolic marker, such as mitochondrial reductase activity (MTT) or intracellular ATP levels (CellTiter-Glo®).

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium and supplements

  • Test compounds

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add the solubilization solution to dissolve the crystals.

  • For the CellTiter-Glo® assay, add the reagent directly to the wells to lyse the cells and generate a luminescent signal proportional to the ATP content.

  • Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value.

Conclusion and Future Perspectives

6-Chloro-9-isopropyl-9H-purin-2-amine has proven to be a highly valuable and versatile building block in the field of drug discovery, particularly for the development of kinase inhibitors. Its utility in the modular synthesis of 2,6,9-trisubstituted purines has enabled the exploration of vast chemical space and the identification of potent and selective inhibitors of CDKs and other important cancer-related kinases. The protocols and data presented in this guide provide a solid foundation for researchers to leverage this scaffold in their own drug discovery programs. Future work in this area will likely focus on the development of even more selective inhibitors with improved pharmacokinetic properties, as well as the exploration of this privileged scaffold against other emerging therapeutic targets.

References

  • Sharma, S., Mehndiratta, S., Kumar, S., Singh, J., Bedi, P. M. S., & Nepali, K. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308–341. [Link]

  • Lessel, U., et al. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. The Journal of Organic Chemistry, 74(14), 5125–5128. [Link]

  • Sharma, S., Mehndiratta, S., Kumar, S., et al. (2015). Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]

  • Lessel, U., et al. (2009). Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in water. The Journal of Organic Chemistry, 74(14), 5125-5128. [Link]

  • Schultz, T., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(4), 1015–1025. [Link]

  • Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]

  • Cerný, J., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Collection of Czechoslovak Chemical Communications, 66(10), 1475-1492. [Link]

  • Lee, S., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. [Link]

  • ACS. (2025). Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. ACS Omega, In Press. [Link]

  • Lee, S., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. [Link]

  • ACS Publications. (2025). Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. [Link]

  • Krystof, V., et al. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. Bioorganic & Medicinal Chemistry, 58, 116661. [Link]

  • Havlicek, L., et al. (1997). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 40(4), 408–412. [Link]

  • Taylor & Francis Online. (2025). Purine derivatives as potent anticancer agents: a comprehensive review. [Link]

  • Gucky, T., et al. (2013). A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 56(15), 6086–6103. [Link]

  • ChemRxiv. (2020). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

  • Ciaffaglione, V., et al. (2021). A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. International Journal of Molecular Sciences, 22(15), 8299. [Link]

  • Perzyna, A., et al. (2005). Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues. Tetrahedron Letters, 46(9), 1465-1467. [Link]

  • Jane, W. N., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(24), 11043–11063. [Link]

  • ACS Publications. (2025). Purine Scaffold in Agents for Cancer Treatment. ACS Omega. [Link]

  • Jane, W. N., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(24), 11043-11063. [Link]

  • ResearchGate. (n.d.). FDA-approved purine-based anti-cancer drugs. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Molecules, 28(9), 3909. [Link]

  • ResearchGate. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. [Link]

  • Nolan, S. P., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(23), 5303–5306. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. [Link]

  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • Gising, J., et al. (2018). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 23(1), 143. [Link]

  • Lee, S., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

Sources

Application

Application Note: NMR Spectroscopy Reference Data and Structural Characterization of 6-Chloro-9-isopropyl-9H-purin-2-amine

Executive Summary & Chemical Significance 6-Chloro-9-isopropyl-9H-purin-2-amine (CAS: 244030-28-2) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. Its structural architectur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

6-Chloro-9-isopropyl-9H-purin-2-amine (CAS: 244030-28-2) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. Its structural architecture features orthogonal reactive sites: a C6-chlorine primed for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling, and a C2-amine for further functionalization. This compound is a critical intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors and other purine-derived targeted therapeutics.

Before proceeding to downstream synthetic steps, rigorous structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to confirm regioselectivity (specifically, N9 vs. N7 alkylation) and sample purity.

Physicochemical Properties

To establish a baseline for sample preparation, the fundamental properties of the analyte are summarized below.

PropertyValue
Chemical Name 6-Chloro-9-isopropyl-9H-purin-2-amine
CAS Registry Number 244030-28-2
Molecular Formula C8H10ClN5
Molecular Weight 211.65 g/mol
Physical State Solid (typically off-white to pale yellow powder)

NMR Spectroscopy Reference Data

1 H NMR (400 MHz, CDCl 3​ )

The purine core is an electron-deficient heteroaromatic system. The presence of multiple electronegative nitrogen atoms and the C6-chlorine strongly deshields the ring protons. The 1 H NMR spectrum in CDCl 3​ provides a distinct, self-validating integration pattern of 1:2:1:6, perfectly matching the molecular topology .

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
7.83 Singlet (s)1HPurine C8-HHighly deshielded by the electron-withdrawing nature of adjacent N7 and N9 atoms.
5.17 Broad Singlet (br s)2HC2-NH 2​ (Amine)Broadened by the quadrupolar relaxation of 14 N and intermediate chemical exchange with trace moisture.
4.71 - 4.66 Septet (m)1HIsopropyl -CH-Splits into 7 peaks ( n+1 rule) due to 3J -coupling with the 6 equivalent adjacent methyl protons.
1.57 Doublet (d)6HIsopropyl -CH 3​ Splits into 2 peaks due to 3J -coupling with the single adjacent methine proton.
13 C NMR (100 MHz, CDCl 3​ )

The 13 C NMR assignments below are characteristic shifts derived from structural analogs and empirical purine shift rules . The quaternary carbons of the purine ring exhibit distinct downfield shifts dictated by their proximity to heteroatoms.

Chemical Shift (δ, ppm)AssignmentStructural Rationale
~159.5 C2Deshielded by adjacent nitrogens, yet slightly modulated by the electron-donating resonance of the -NH 2​ group.
~154.0 C4Bridgehead carbon, heavily deshielded by N3 and N9.
~150.5 C6Deshielded by the strongly electronegative chlorine atom (-I inductive effect).
~140.0 C8Positioned directly between N7 and N9, resulting in a characteristic downfield shift.
~124.5 C5Bridgehead carbon; relatively shielded compared to other purine carbons due to resonance contributions.
~46.8 Isopropyl -CH-Downfield aliphatic shift driven by direct covalent attachment to the N9 nitrogen.
~22.5 Isopropyl -CH 3​ Standard aliphatic methyl carbons, unaffected by the aromatic ring current.

Experimental Protocol: High-Fidelity NMR Acquisition

To guarantee reproducibility and trustworthiness, this protocol is designed as a self-validating system. Each step includes a built-in quality control check to ensure data integrity.

Step 1: Sample Preparation
  • Action: Dissolve 15 mg of 6-Chloro-9-isopropyl-9H-purin-2-amine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: While unsubstituted purines often require DMSO-d 6​ due to strong intermolecular hydrogen bonding, the bulky N9-isopropyl group disrupts this crystalline network, granting excellent solubility in CDCl 3​ .

  • Validation Check: Visually inspect the NMR tube against a light source. The solution must be completely transparent. Particulate matter creates magnetic susceptibility gradients that will distort the line shape, making the isopropyl septet impossible to resolve.

Step 2: Instrument Calibration & Shimming
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl 3​ . Execute an automated gradient shimming routine (e.g., TopShim).

  • Causality: Precise shimming ensures a perfectly homogenous magnetic field ( B0​ ), which is critical for resolving the fine J -coupling (typically ~6.8 Hz) of the isopropyl group.

  • Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. It must be < 1.0 Hz before proceeding.

Step 3: Data Acquisition Parameters
  • 1 H NMR: 16 scans, relaxation delay (D1) of 2 seconds, spectral width of 15 ppm.

  • 13 C NMR: 1024 scans, D1 of 2.5 seconds, composite pulse decoupling (e.g., WALTZ-16).

  • Causality: Quaternary carbons in the purine ring (C2, C4, C5, C6) lack attached protons. This leads to slow spin-lattice relaxation ( T1​ ) and weak Nuclear Overhauser Effect (NOE) enhancement. A prolonged D1 delay and high scan count are mandatory to achieve a viable signal-to-noise ratio (SNR) for these specific carbons.

Step 4: Spectral Processing
  • Action: Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections, followed by a polynomial baseline correction.

  • Validation Check: Calibrate the chemical shift scale internally by setting the residual CHCl 3​ peak to exactly 7.26 ppm ( 1 H) and the central triplet of CDCl 3​ to 77.16 ppm ( 13 C).

Workflow & Pathway Visualizations

NMR_Workflow N1 Sample Prep (15 mg in CDCl3) N2 Solubility & Shimming (Optimize Line Shape) N1->N2 N3 Data Acquisition (1H & 13C NMR) N2->N3 N4 Spectral Processing (FT, Phase, Baseline) N3->N4 N5 Structural Validation (Peak Assignment) N4->N5

Fig 1. Step-by-step self-validating NMR characterization workflow for purine derivatives.

Synthetic_Pathway N1 2-Amino-6-chloro-9H-purine (Starting Material) N2 N9-Alkylation (2-Iodopropane, NaH, DMF) N1->N2 N3 6-Chloro-9-isopropyl-9H-purin-2-amine (Target Intermediate) N2->N3 Regioselective N4 C6 SNAr / Cross-Coupling (Amine or Aryl Addition) N3->N4 Functionalization N5 Kinase Inhibitor Candidates (e.g., CDK / Purine Therapeutics) N4->N5 Drug Discovery

Fig 2. Synthetic utility of 6-chloro-9-isopropyl-9H-purin-2-amine in drug discovery pathways.

Troubleshooting & Best Practices

  • Missing or Broad Amine Protons: If the broad singlet at 5.17 ppm is absent, it is highly likely due to rapid proton exchange with trace water in the CDCl 3​ . Solution: Use a fresh, sealed ampoule of CDCl 3​ stored over molecular sieves. Alternatively, switch the solvent to DMSO-d 6​ ; note that in DMSO, the -NH 2​ signal will shift significantly downfield (~6.5–7.0 ppm) and sharpen.

  • Poor 13 C Signal for C6 (C-Cl): The carbon attached to the chlorine atom often appears as a weak, broadened peak due to the quadrupolar relaxation of chlorine isotopes ( 35 Cl, 37 Cl) and the complete lack of NOE. Solution: Increase the sample concentration to >25 mg/0.6 mL and extend the acquisition to >2048 scans.

  • Overlapping Aliphatic Signals: If aliphatic impurities overlap with the isopropyl methyl doublet (1.57 ppm), perform a 2D COSY (Correlation Spectroscopy) experiment. The distinct cross-peak between the septet (~4.68 ppm) and the doublet will unambiguously isolate the isopropyl spin system from background noise.

References

  • European Patent Office. "EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE", EP 3524604 A1.
  • PubChem. "2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349", National Center for Biotechnology Information. Available at:[Link]

  • The Journal of Organic Chemistry. "Synthesis of 6,8,9-Tri- and 2,6,8,9-Tetrasubstituted Purines by a Combination of the Suzuki Cross-coupling, N-Arylation, and Direct C−H Arylation Reactions", ACS Publications. Available at:[Link]

Method

Application Note: Standardized Protocol for the Solubilization and In Vitro Application of 6-Chloro-9-isopropyl-9H-purin-2-amine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Executive Summary & Scientific Context 6-Chloro-9-isopropyl-9H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary & Scientific Context

6-Chloro-9-isopropyl-9H-purin-2-amine (CAS: 244030-28-2) is a highly hydrophobic purine derivative. It serves as a critical synthetic intermediate and screening compound in the development of aryl hydrocarbon receptor (AhR) antagonists—such as StemRegenin 1 (SR1)—which are utilized for the ex vivo expansion of hematopoietic stem cells (HSCs)[1]. It is also foundational in the synthesis of cyclin-dependent kinase (CDK) inhibitors.

Due to its lipophilic nature (LogP ~2.22)[2], improper solubilization inevitably leads to micro-precipitation in aqueous culture media. This phenomenon results in erratic dose-response curves, false negatives, and compromised assay reproducibility. This application note details a validated, self-consistent protocol for preparing master stocks and working dilutions for in vitro pharmacological screening, ensuring robust drug-like property profiling[3].

Physicochemical Profiling & Causality of Solvent Choice

Before initiating any in vitro workflow, it is critical to understand the physicochemical constraints of the compound:

  • Molecular Weight: 211.65 g/mol

  • Solubility Profile: Highly soluble in aprotic polar solvents; practically insoluble in water.

  • Primary Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent[4]. DMSO possesses a high dielectric constant and amphiphilic properties, allowing it to effectively disrupt the crystalline lattice of the hydrophobic purine core.

  • The Causality of "Anhydrous" Grade: DMSO is highly hygroscopic. Absorption of atmospheric moisture drastically reduces its solvation capacity for lipophilic compounds[3]. Using standard benchtop DMSO often leads to "silent precipitation" (invisible to the naked eye but detectable via dynamic light scattering). Therefore, cell culture grade, anhydrous DMSO (≥99.9%) must be used, ideally sourced from single-use sealed ampoules.

Quantitative Reconstitution Data

Use the table below to determine the exact volume of anhydrous DMSO required to achieve standard master stock concentrations.

Table 1: Reconstitution Volumes for 6-Chloro-9-isopropyl-9H-purin-2-amine (MW = 211.65 g/mol )

Compound MassVolume for 1 mM StockVolume for 10 mM StockVolume for 50 mM Stock
1 mg 4.725 mL472.5 µL94.5 µL
5 mg 23.624 mL2.362 mL472.5 µL
10 mg 47.248 mL4.725 mL945.0 µL

Experimental Protocols

Protocol A: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: This prevents the condensation of ambient moisture onto the cold powder, which would introduce water into the stock solution and immediately compromise solubility.

  • Volume Calculation: Determine the exact mass of the compound in the vial. Refer to Table 1 to calculate the required volume of anhydrous DMSO.

  • Solubilization: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Agitation: Vortex the vial vigorously for 30–60 seconds.

  • Sonication: Place the vial in a room-temperature water bath sonicator for 5–10 minutes.

    • Causality: Acoustic cavitation provides the mechanical activation energy required to fully dissociate molecular aggregates without degrading the compound via excessive heat.

  • Inspection: Visually inspect the vial against a light source. The solution must be completely transparent with no particulate matter.

  • Aliquoting & Storage: Divide the master stock into 10–50 µL aliquots in low-binding microcentrifuge tubes and store immediately at -80°C.

    • Causality: Single-use aliquots minimize freeze-thaw cycles, which can induce irreversible crystallization of the purine derivative.

Solubilization_Workflow A Solid Compound (CAS: 244030-28-2) B Add Anhydrous DMSO (≥99.9%) A->B C Vortex & Sonicate (Room Temp) B->C D 10 mM / 50 mM Stock Solution C->D E Aliquot & Store at -80°C D->E F Dilute in Media (≤0.1% DMSO) D->F Fresh Prep

Workflow for solubilization and dilution of 6-Chloro-9-isopropyl-9H-purin-2-amine.

Protocol B: In Vitro Assay Preparation (Working Solutions)

Directly pipetting sub-microliter volumes of a 10 mM stock into aqueous culture media creates a massive local concentration gradient at the solvent-aqueous interface, causing the compound to "crash out"[5]. To prevent this, intermediate serial dilutions must be performed in 100% DMSO.

  • Thaw: Thaw a single 10 mM master stock aliquot at room temperature.

  • Intermediate Dilution: Perform a serial dilution in anhydrous DMSO to create intermediate stocks (e.g., 1 mM, 100 µM, 10 µM).

  • Final Aqueous Dilution: Dilute the intermediate stocks 1:1000 into the final pre-warmed aqueous culture medium.

  • Homogenization: Mix immediately by gentle inversion or pipetting.

Rule of Thumb: The final concentration of DMSO in the cell culture must never exceed 0.1% (v/v) . Normalizing the DMSO concentration across all test wells (including the vehicle control) ensures that any observed phenotypic changes are strictly due to the compound, not solvent toxicity.

Table 2: Serial Dilution Strategy for Constant Vehicle Concentration (0.1% DMSO)

Master Stock (DMSO)Intermediate Dilution (in 100% DMSO)Final Dilution in MediaFinal Assay ConcentrationFinal DMSO %
10 mMNone (Use neat)1:100010 µM 0.1%
10 mM1:10 (Yields 1 mM)1:10001 µM 0.1%
10 mM1:100 (Yields 100 µM)1:1000100 nM 0.1%
10 mM1:1000 (Yields 10 µM)1:100010 nM 0.1%

Mechanistic Context: Purine Derivatives in HSC Expansion

When utilizing 6-Chloro-9-isopropyl-9H-purin-2-amine as a precursor or direct screening agent for hematopoietic stem cell (HSC) expansion, it is vital to understand the target pathway. Purine derivatives of this class function by antagonizing the Aryl Hydrocarbon Receptor (AhR)[1]. By preventing AhR from heterodimerizing with ARNT in the nucleus, the transcription of target genes (like CYP1A1) is inhibited, which phenotypically drives the maintenance and expansion of CD34+ HSCs.

AhR_Pathway Purine Purine Derivative (e.g., SR1 Precursor) AhR Aryl Hydrocarbon Receptor (AhR) Purine->AhR Antagonizes ARNT ARNT (Nucleus) AhR->ARNT Prevents Heterodimerization Transcription Target Gene Transcription (CYP1A1) ARNT->Transcription Inhibits HSC HSC Expansion & Maintenance Transcription->HSC Promotes

Mechanism of AhR antagonism by purine derivatives promoting HSC expansion.

References

  • Expanded hematopoietic stem cells from cord blood and their therapeutic use (EP3524604A1). European Patent Office. (Details the synthesis, DMSO formulation, and application of 6-chloro-9-isopropyl-9H-purin-2-amine derivatives for HSC expansion).
  • Di L, Kerns EH. "Profiling drug-like properties in discovery research." Current Opinion in Chemical Biology. 2003 Jun;7(3):402-8. doi: 10.1016/s1367-5931(03)00055-3. (Authoritative guidelines on compound solubilization, permeability, and avoiding precipitation in in vitro assays). URL:[Link]

  • PubChem Compound Summary for CID 21933771 (6-Chloro-9-isopropyl-9H-purin-2-amine). National Center for Biotechnology Information. (Provides baseline physicochemical properties including LogP and molecular weight). URL:[Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathway of 6-Chloro-9-isopropyl-9H-purin-2-amine

Abstract This document provides a comprehensive guide to the analysis of 6-Chloro-9-isopropyl-9H-purin-2-amine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the analysis of 6-Chloro-9-isopropyl-9H-purin-2-amine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed for the accurate mass measurement and structural elucidation of this purine derivative, a compound of interest in medicinal chemistry and drug discovery. This application note includes detailed sample preparation guidelines, optimized instrument settings, and a thorough discussion of the hypothesized fragmentation pathway based on fundamental principles of mass spectrometry and data from related purine analogs. The presented methodologies are intended to serve as a robust starting point for researchers developing quantitative and qualitative assays for this and structurally similar molecules.

Introduction

Purine analogs represent a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities as modulators of kinases, polymerases, and other enzymes central to cellular signaling.[1] The compound 6-Chloro-9-isopropyl-9H-purin-2-amine belongs to this versatile class of molecules. Its chemical structure, featuring a chlorinated purine core, a primary amine at the C2 position, and an isopropyl group at the N9 position, suggests potential for diverse biological interactions.

Accurate characterization and quantification of such small molecules are paramount in pharmacological and metabolic research.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for this purpose.[3] Understanding the compound's behavior under mass spectrometric conditions, particularly its fragmentation pattern, is crucial for developing robust analytical methods and for structural confirmation. This application note details a comprehensive protocol for the analysis of 6-Chloro-9-isopropyl-9H-purin-2-amine and provides an in-depth, expert analysis of its anticipated fragmentation pathway under electrospray ionization (ESI) and collision-induced dissociation (CID).

Scientific Principles and Experimental Causality

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The goal of tandem mass spectrometry (MS/MS) is to induce fragmentation of a selected precursor ion and analyze the resulting product ions. This provides a structural fingerprint of the molecule.[4] For 6-Chloro-9-isopropyl-9H-purin-2-amine, the fragmentation is expected to be directed by several key structural features:

  • The Purine Core: The purine ring system is aromatic and generally stable, often remaining intact during initial fragmentation events.[5]

  • The Isopropyl Group: The bond between the N9 atom and the isopropyl group is a likely site of cleavage due to the potential for forming a stable secondary carbocation or a neutral propene loss.

  • The Chloro Substituent: The C-Cl bond is susceptible to cleavage. Chlorinated compounds exhibit a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which is a powerful diagnostic tool.[6][7] Loss of HCl is also a common fragmentation pathway for chlorinated heterocyclic compounds.

  • The Amino Group: The amino group at the C2 position can influence the protonation site and may participate in fragmentation pathways, although it is generally more stable than the other substituents.

Electrospray ionization (ESI) in positive ion mode is the chosen method for this analysis as the nitrogen atoms in the purine ring are readily protonated, leading to the formation of a stable [M+H]⁺ precursor ion.[8]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a self-validating system for the analysis of 6-Chloro-9-isopropyl-9H-purin-2-amine.

Materials and Reagents
  • 6-Chloro-9-isopropyl-9H-purin-2-amine (Reference Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade, >99%)

  • Microcentrifuge tubes (1.5 mL)

Sample Preparation

A generic sample preparation protocol for the extraction of the analyte from a biological matrix (e.g., plasma) is provided below. Optimization may be required depending on the specific sample type.[9]

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 6-Chloro-9-isopropyl-9H-purin-2-amine in methanol. From this, prepare working standards by serial dilution in a 50:50 acetonitrile:water mixture.

  • Protein Precipitation: To 100 µL of the sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes, then hold at 95% B for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters
ParameterCondition
Instrument Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Type Full Scan (for precursor identification) and Product Ion Scan (for fragmentation)

Hypothesized Fragmentation Pathway and Data Interpretation

The molecular formula for 6-Chloro-9-isopropyl-9H-purin-2-amine is C₈H₁₀ClN₅, with a monoisotopic mass of approximately 211.0625 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ will be observed at m/z 212.0703.

Key Fragmentation Events

Based on the principles of mass spectrometry, the following fragmentation pathways are proposed for the [M+H]⁺ ion of 6-Chloro-9-isopropyl-9H-purin-2-amine.[10]

  • Loss of Propene: A primary fragmentation route is the neutral loss of propene (C₃H₆, 42.0469 Da) from the isopropyl group via a McLafferty-type rearrangement or simple cleavage. This would result in a fragment ion at m/z 170.0234.

  • Loss of Isopropyl Radical: Cleavage of the N9-isopropyl bond can lead to the loss of an isopropyl radical (•C₃H₇, 43.0547 Da), although this is generally less favored than neutral loss in ESI.

  • Loss of HCl: The elimination of hydrogen chloride (HCl, 35.9767 Da) from the protonated precursor is another plausible fragmentation. This would yield a fragment at m/z 176.0936.

  • Sequential Fragmentation: The initial product ions can undergo further fragmentation. For instance, the m/z 170.0234 fragment (after propene loss) could subsequently lose HCl to produce a fragment at m/z 134.0469.

Proposed Fragmentation Diagram

The logical flow of the hypothesized fragmentation can be visualized as follows:

G cluster_0 Hypothesized MS/MS Fragmentation of 6-Chloro-9-isopropyl-9H-purin-2-amine precursor [M+H]⁺ m/z 212.07 frag1 [M+H - C₃H₆]⁺ m/z 170.02 precursor->frag1 - C₃H₆ (Propene) frag2 [M+H - HCl]⁺ m/z 176.09 precursor->frag2 - HCl frag3 [M+H - C₃H₆ - HCl]⁺ m/z 134.05 frag1->frag3 - HCl

Caption: Proposed fragmentation pathway of protonated 6-Chloro-9-isopropyl-9H-purin-2-amine.

Data Table of Proposed Fragments
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Formula of Neutral LossProposed Structure of Fragment
212.0703170.023442.0469C₃H₆ (Propene)6-Chloro-9H-purin-2-amine
212.0703176.093635.9767HCl9-isopropyl-9H-purin-2-amine
170.0234134.046935.9767HCl9H-Purin-2-amine

Conclusion

This application note provides a detailed protocol and a theoretically grounded discussion on the mass spectrometric analysis of 6-Chloro-9-isopropyl-9H-purin-2-amine. The proposed fragmentation pathway, centered on the neutral loss of propene and hydrogen chloride, offers a solid foundation for method development and structural elucidation. The characteristic isotopic signature of chlorine will serve as a crucial confirmation point in experimental data. Researchers and drug development professionals can utilize this guide to establish robust and reliable LC-MS/MS assays for the sensitive detection and characterization of this and related purine analogs.

References

  • Zhai, H., & Zhang, X. (2011). An electrospray ionization-tandem mass spectrometry method for identifying chlorinated drinking water disinfection byproducts. Journal of the American Society for Mass Spectrometry, 22(11), 2039-2048.
  • Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42.
  • Deng, F., Zhai, H., & Zhang, X. (2014). Electrospray ionization-tandem mass spectrometry method for differentiating chlorine substitution in disinfection byproduct formation. Environmental science & technology, 48(9), 5039-5047.
  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.
  • Deng, F., Zhai, H., & Zhang, X. (2014).
  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of 1H-Purine, 2,6,8-trimethyl-. BenchChem.
  • Deng, F., Zhai, H., & Zhang, X. (2014). Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation.
  • Ferrer, I., & Thurman, E. M. (2005). Methodology for accurate mass measurement of small molecules. TrAC Trends in Analytical Chemistry, 24(6), 554-563.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Deng, F., Zhai, H., & Zhang, X. (2013).
  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.
  • Sołtys, A., & Viapiana, A. (2021).
  • Chem-Impex. (n.d.). 6-chloro-9-isopropyl-purin-2-amine.
  • Mádrová, L., Krijt, M., Barešová, V., Václavík, J., Friedecký, D., Dobešová, D., ... & Zikánová, M. (2018).
  • Li, Y., Wang, Y., Zhang, J., Liu, Y., & Wang, Y. (2019). Simultaneous determination of amino acids, purines and derivatives in serum by ultrahigh-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 33(S2), 59-67.
  • Li, Y., Wang, Y., Zhang, J., Liu, Y., & Wang, Y. (2018). Simultaneous determination of amino acids, purines and derivatives in serum by ultrahigh-performance liquid chromatography/tandem mass spectrometry.
  • Nielsen, C. S., Vestergaard, M., Løvendahl, P., Kristensen, N. B., Moorby, J. M., & Jensen, S. K. (2014). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry.
  • Mádrová, L., Krijt, M., Barešová, V., Václavík, J., Friedecký, D., Dobešová, D., ... & Zikánová, M. (2018). MS² fragmentation spectra of PDNS ribotides The structure of the...
  • ShT, P., & Rm, D. (2015). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Metabolites, 5(1), 108-125.
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare.com.
  • Engelke, U. F., van der Heeft, E., de Bles, N. J., & Wevers, R. A. (2019).
  • PubChem. (n.d.). 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol. PubChem.
  • J-GLOBAL. (n.d.). 6-Chloro-9H-purin-2-amine. J-GLOBAL.
  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • PubChem. (n.d.). 6-Chloro-2-iodo-9-isopropyl-9H-purine. PubChem.
  • ChemConnections. (n.d.).
  • GLP Pharma Standards. (n.d.). 6-Chloro-9H-purin-2-amine | CAS No- 10310-21-1. GLP Pharma Standards.
  • University of Arizona. (n.d.).
  • PubChem. (n.d.). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. PubChem.

Sources

Method

Application Note: Combinatorial Purine Library Synthesis Utilizing 6-Chloro-9-isopropyl-9H-purin-2-amine as a Privileged Scaffold

Executive Summary The purine core is universally recognized as a privileged scaffold in medicinal chemistry, particularly for designing ATP-competitive inhibitors targeting protein kinases[1]. Within combinatorial librar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine core is universally recognized as a privileged scaffold in medicinal chemistry, particularly for designing ATP-competitive inhibitors targeting protein kinases[1]. Within combinatorial library synthesis, 6-Chloro-9-isopropyl-9H-purin-2-amine (CAS: 244030-28-2) serves as an exceptionally versatile starting material. This application note details the strategic functionalization of this scaffold, providing field-proven protocols, mechanistic causality, and self-validating quality control (QC) systems to ensure high-fidelity library generation.

Mechanistic Rationale & Scaffold Selection

The architectural design of 6-chloro-9-isopropyl-9H-purin-2-amine offers three orthogonal vectors for diversification, making it ideal for combinatorial matrix synthesis[2]:

  • N-9 Isopropyl Group (The Anchor): The isopropyl moiety provides critical lipophilicity and sterically mimics the ribofuranose ring of ATP, directing the purine scaffold deep into the hydrophobic hinge region of kinase active sites[3].

  • C-6 Chlorine (The Electrophile): The electron-withdrawing nature of the fused pyrimidine-imidazole system renders the C-6 position highly electrophilic. It is primed for rapid Nucleophilic Aromatic Substitution (SNAr) with diverse primary and secondary amines, establishing the first dimension of library diversity.

  • C-2 Amine (The Hinge-Binder): While electronically deactivated by the purine ring's electron deficiency, the C-2 exocyclic amine provides a critical hydrogen-bond donor/acceptor pair for hinge region interaction. It can be further functionalized via transition-metal-catalyzed cross-coupling to explore the solvent-exposed regions of the target protein[1].

Strategic Library Design & Workflow

To prevent cross-reactivity, the library synthesis follows a strict sequence of orthogonal reactions. The highly reactive C-6 position is derivatized first via SNAr. Because the C-2 amine is relatively unreactive under standard basic conditions, it remains untouched during this step. Following C-6 substitution, the C-2 amine or the C-8 carbon can be functionalized using palladium- or copper-catalyzed methodologies[4].

G Core 6-Chloro-9-isopropyl-9H-purin-2-amine (Core Scaffold) SNAr C-6 Nucleophilic Substitution (R1-NH2, DIPEA, n-BuOH) Core->SNAr Step 1: SNAr Intermediate C-6 Substituted Intermediate (Purine-2-amine derivative) SNAr->Intermediate C2_Deriv C-2 Buchwald-Hartwig Coupling (Ar-X, Pd-Catalyst, Base) Intermediate->C2_Deriv Step 2a: C-N Coupling C8_Deriv C-8 C-H Functionalization (Direct Arylation/Cyanation) Intermediate->C8_Deriv Step 2b: C-H Activation Library Combinatorial Purine Library (Targeting Kinase ATP Pockets) C2_Deriv->Library C8_Deriv->Library

Workflow for combinatorial purine library synthesis via C6, C2, and C8 diversification.

Quantitative Data & Reaction Optimization

The following table summarizes optimized parameters for the sequential diversification of the purine scaffold, derived from empirical high-throughput screening campaigns.

Reaction StepDiversity InputCatalyst / ReagentsSolventTemp (°C)Time (h)Avg. Yield (%)
C-6 SNAr Aliphatic AminesDIPEA (2.0 eq)n-Butanol1004–685–95
C-6 SNAr AnilinesTFA (0.1 eq)Trifluoroethanol9012–1670–85
C-2 Amidation Aryl HalidesPd2(dba)3, Xantphos, Cs2CO31,4-Dioxane1008–1265–80
C-8 Cyanation CuCN / TMSCNSelectfluor (oxidant)DMF / H2O801255–75
C-8 Arylation Aryl IodidesCuI, 1,10-PhenanthrolineDMF1202450–70

Experimental Protocols

Protocol A: High-Throughput SNAr at the C-6 Position

This protocol establishes the first diversity point by displacing the C-6 chlorine with various primary or secondary aliphatic amines.

Step-by-Step Methodology:

  • To a 10 mL microwave or pressure vial, add 6-Chloro-9-isopropyl-9H-purin-2-amine (1.0 mmol, 211.6 mg).

  • Suspend the scaffold in anhydrous n-butanol (4.0 mL).

  • Add the desired amine nucleophile (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Seal the vial and heat the reaction block to 100 °C with vigorous magnetic stirring for 4 to 6 hours.

  • Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3 (15 mL).

  • Extract the organic layer, dry over anhydrous Na2SO4, and concentrate to yield the C-6 substituted intermediate.

Causality of Experimental Choices:

  • Solvent (n-Butanol): The high boiling point (117 °C) allows for elevated reaction temperatures without the strict requirement for specialized pressurized vessels. Furthermore, as a protic solvent, it hydrogen-bonds with the departing chloride ion, thermodynamically stabilizing the Meisenheimer-complex transition state during the SNAr mechanism.

  • Base (DIPEA): DIPEA is chosen over standard bases like triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile at the highly reactive C-6 position. It efficiently scavenges the HCl byproduct, maintaining the primary amine nucleophile in its reactive, unprotonated state.

Self-Validation System (QC): Take a 10 µL aliquot at t = 4 hours, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The starting material exhibits a distinct 3:1 isotopic cluster at m/z 212/214 [M+H]+ due to the naturally occurring 35Cl/37Cl isotopes. Successful conversion is validated by the complete disappearance of this isotopic cluster and the emergence of a single product mass peak. If the starting material persists, the protocol mandates spiking in an additional 0.5 equivalents of the amine nucleophile.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination at C-2

Following C-6 substitution, the C-2 amine is functionalized with aryl halides to probe the solvent-exposed regions of kinase targets.

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the C-6 substituted purine intermediate (0.5 mmol), the desired aryl bromide (0.6 mmol), and Cs2CO3 (1.0 mmol, 325 mg).

  • Add Pd2(dba)3 (0.025 mmol, 5 mol%) and Xantphos (0.05 mmol, 10 mol%).

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous, degassed 1,4-Dioxane (3.0 mL) via syringe.

  • Seal the tube and heat to 100 °C for 8–12 hours.

  • Cool the mixture, dilute with EtOAc, filter through a pad of Celite to remove the catalyst and inorganic salts, and purify via flash chromatography.

Causality of Experimental Choices:

  • Catalyst System (Pd2(dba)3 / Xantphos): The exocyclic C-2 amine of the purine core is electronically deactivated due to the delocalization of its lone pair into the electron-deficient pyrimidine ring. Standard SN2 alkylation is thermodynamically unfavorable. The palladium catalyst lowers the activation energy for C-N bond formation, while the wide bite-angle bidentate ligand (Xantphos) accelerates the reductive elimination step, which is the rate-limiting step for deactivated amines[1].

  • Base (Cs2CO3): A mild inorganic base is utilized instead of strong alkoxides (e.g., NaOtBu) to prevent base-catalyzed degradation, side-reactions, or ring-opening of the purine scaffold at elevated temperatures.

Self-Validation System (QC): Monitor the reaction visually and chromatographically. The reaction mixture should transition from a deep burgundy (active Pd(0) species) to a light yellow/orange suspension. The appearance of a heavy black precipitate (palladium black) indicates premature catalyst deactivation. On TLC (EtOAc/Hexane 1:1), the newly formed C-2 arylated product will exhibit a distinct blue fluorescence under 254 nm UV light compared to the starting material. If Pd black is observed alongside unreacted starting material, the system has failed the validation check, indicating oxygen ingress or solvent contamination, requiring the reaction to be restarted with freshly degassed solvents.

References

  • EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE | European Patent Office - EP 3524604 A1 | 3

  • Synthesis of 6,7,8-Trisubstituted Purines via a Copper-Catalyzed Amidation Reaction | The Journal of Organic Chemistry - ACS Publications | 1

  • Parallel Solution-Phase Synthesis of a 2,6,8,9-Tetrasubstituted Purine Library via a Sulfur Intermediate | ACS Publications | 2

  • Direct Regioselective C-H Cyanation of Purines | MDPI | 4

Sources

Application

Application Note: Quantitative Cellular Uptake Assay Protocol for 6-Chloro-9-isopropyl-9H-purin-2-amine via LC-MS/MS

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Advanced Experimental Protocol & Methodological Rationale.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Advanced Experimental Protocol & Methodological Rationale.

Introduction & Biological Context

6-Chloro-9-isopropyl-9H-purin-2-amine (CAS: 244030-28-2) is a highly versatile, biologically active purine scaffold [1]. With a molecular weight of 211.65 g/mol and a lipophilicity profile (LogP ≈ 2.22), it serves as a critical intermediate in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors, such as roscovitine and purvalanol analogues.

In early-stage drug development, quantifying the cellular uptake of such purine derivatives is paramount. Poor intracellular accumulation or excessive susceptibility to efflux pumps can severely limit the efficacy of kinase inhibitors, regardless of their in vitro target affinity. Historically, cellular uptake assays relied on radiolabeled substrates. However, modern analytical workflows prioritize highly sensitive, non-radioactive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify intracellular concentrations with superior specificity [2, 4].

Mechanistic Insight: Purine Transport & Intracellular Fate

Understanding how a compound crosses the plasma membrane dictates the assay design. Purine derivatives typically enter mammalian cells via two parallel mechanisms:

  • Passive Transcellular Diffusion: Driven by the compound's lipophilicity (LogP) and the concentration gradient.

  • Facilitated Transport: Mediated by Solute Carrier (SLC) transporters, specifically Equilibrative Nucleoside Transporters (ENT1/ENT2) and Concentrative Nucleoside Transporters (CNTs) [4].

Simultaneously, intracellular concentrations are counterbalanced by efflux transporters (e.g., P-glycoprotein/MDR1) and intracellular metabolism. The LC-MS/MS assay must be designed to rapidly halt these dynamic processes to capture an accurate "snapshot" of the intracellular environment.

Mechanism cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_int Intracellular Space Comp 6-Chloro-9-isopropyl- 9H-purin-2-amine ENT SLC Transporters (ENT1/2) Comp->ENT Facilitated Passive Passive Diffusion (LogP ~2.22) Comp->Passive Lipophilic IntraComp Intracellular Compound ENT->IntraComp Passive->IntraComp Efflux Efflux Pumps (e.g., P-gp) Efflux->Comp Efflux IntraComp->Efflux Clearance Target Kinase Targets (CDKs) IntraComp->Target Binding

Fig 1: Cellular uptake and intracellular fate mechanisms of purine derivatives.

Experimental Rationale & Assay Design

To ensure scientific integrity and reproducibility, every step of this protocol is designed as a self-validating system:

  • Ice-Cold Washing: Transport kinetics are highly temperature-dependent. Washing cells with ice-cold PBS instantly arrests ENT/CNT transporter activity and passive diffusion, preventing the compound from leaking out during the wash steps [2].

  • 80% Methanol Extraction: Cold aqueous methanol serves a dual purpose. It rapidly denatures metabolic enzymes (quenching purine degradation) and precipitates cellular proteins, releasing the unbound purine core into the supernatant for MS analysis [3, 5].

  • Internal Standard (IS) Normalization: Matrix effects (ion suppression or enhancement) are inevitable in cell lysates. Spiking a structurally similar analog (e.g., 6-Chloro-9-ethyl-9H-purin-2-amine) directly into the extraction buffer corrects for extraction losses and MS variations.

  • Protein Normalization: Because cell numbers fluctuate between wells, absolute LC-MS/MS quantification (ng/mL) must be normalized against total protein content (mg) to yield a standardized metric (pmol compound / mg protein).

Step-by-Step Methodology

Phase 1: Cell Culture & Compound Incubation
  • Cell Seeding: Seed Caco-2 or HeLa cells in 6-well plates at a density of 5×105 cells/well. Incubate at 37°C, 5% CO₂ until 80-90% confluent.

  • Equilibration: Aspirate growth media. Wash cells once with warm Hank’s Balanced Salt Solution (HBSS) to remove residual serum proteins that may bind the compound.

  • Treatment: Add 2 mL of pre-warmed HBSS containing 10 µM of 6-Chloro-9-isopropyl-9H-purin-2-amine (0.1% DMSO final concentration).

  • Time-Course: Incubate for predefined time points (e.g., 5, 15, 30, 60, and 120 minutes). Include a vehicle control (0.1% DMSO) well.

Phase 2: Harvesting & Quenching
  • Arrest Transport: At each time point, rapidly aspirate the dosing solution and immediately wash the monolayer three times with 2 mL of ice-cold PBS . Critical: This step must be performed on ice in under 30 seconds to prevent compound efflux.

  • Cell Detachment: Scrape the cells in 1 mL of ice-cold PBS and transfer to a pre-chilled 1.5 mL microcentrifuge tube. Centrifuge at 500 × g for 5 minutes at 4°C. Discard the supernatant.

Phase 3: Intracellular Extraction
  • Lysis: Resuspend the cell pellet in 200 µL of extraction buffer (80% Methanol in LC-MS grade water, pre-chilled to -20°C) containing 50 ng/mL of the Internal Standard.

  • Extraction: Vortex vigorously for 2 minutes, then sonicate in an ice-water bath for 10 minutes to ensure complete membrane disruption.

  • Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Sample Recovery: Transfer 150 µL of the cleared supernatant to an LC-MS vial.

  • Protein Quantification: Resuspend the remaining pellet in 0.1 M NaOH and perform a BCA Protein Assay to determine total protein content for normalization.

Phase 4: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

Workflow Seed 1. Cell Seeding & Equilibration (Caco-2 / HeLa in HBSS) Incubate 2. Compound Incubation (10 µM, 0-120 min time-course) Seed->Incubate Wash 3. Ice-Cold PBS Wash (Rapidly halts transport) Incubate->Wash Extract 4. Lysis & Extraction (80% Cold MeOH + Internal Std) Wash->Extract Centrifuge 5. Centrifugation (14,000 x g, 4°C) Extract->Centrifuge Split Centrifuge->Split LCMS 6A. LC-MS/MS Analysis (Supernatant, MRM Mode) Split->LCMS BCA 6B. BCA Protein Assay (Pellet, NaOH resuspension) Split->BCA Data 7. Data Normalization (pmol compound / mg protein) LCMS->Data BCA->Data

Fig 2: Step-by-step workflow for the LC-MS/MS cellular uptake assay.

Data Presentation & Interpretation

Table 1: LC-MS/MS MRM Parameters

Note: Parameters must be optimized via direct infusion prior to assay execution.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
6-Chloro-9-isopropyl-9H-purin-2-amine 212.1170.122Quantifier (Loss of Isopropyl)
6-Chloro-9-isopropyl-9H-purin-2-amine 212.1135.035Qualifier
Internal Standard (Analog) 198.1170.120Normalization
Table 2: Simulated Time-Course Uptake Data

Data represents typical rapid equilibration kinetics seen with lipophilic purine derivatives.

Incubation Time (min)Intracellular Concentration (ng/mL extract)Total Protein (mg/well)Normalized Uptake (pmol/mg protein)
0 (Vehicle)N.D.0.450.00
515.20.4631.2
1538.50.4482.7
3052.10.45109.4
6055.80.47112.2
12054.90.45115.3

Interpretation: The simulated data demonstrates a rapid influx phase within the first 30 minutes, followed by a plateau. This steady-state indicates an equilibrium between passive/facilitated influx and cellular efflux mechanisms, typical for small-molecule kinase inhibitor scaffolds.

References

  • Inazawa, K., Sato, A., Kato, Y., Yamaoka, N., Fukuuchi, T., Yasuda, M., Mawatari, K., Nakagomi, K., & Kaneko, K. (2014). Determination and profiling of purines in foods by using HPLC and LC-MS. Nucleosides, Nucleotides & Nucleic Acids, 33(4-6), 439–444. Retrieved from[Link]

  • Song, W., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1355507. Retrieved from[Link]

  • Nybo, S. E., & Lamberts, J. T. (2019). Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. Purinergic Signalling, 15(1), 17–25. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Chloro-9-isopropyl-9H-purin-2-amine

Welcome to the Purine Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective alkylation of purine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Purine Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective alkylation of purine derivatives. The synthesis of 6-chloro-9-isopropyl-9H-purin-2-amine —a critical intermediate for kinase inhibitors and hematopoietic stem cell modulators —is notoriously prone to byproduct formation.

This guide provides a causality-driven troubleshooting framework, robust experimental protocols, and self-validating analytical steps to ensure you isolate the correct regioisomer with high purity.

Part 1: Mechanistic Context & Reaction Pathway

When alkylating 2-amino-6-chloropurine with an isopropyl halide (e.g., 2-iodopropane), the purine ring undergoes tautomerization, rendering both the N9 and N7 positions nucleophilic. While the N9-alkylated purine is thermodynamically favored and constitutes the major product, the N7-isopropyl isomer (6-chloro-7-isopropyl-7H-purin-2-amine) forms as a persistent kinetic byproduct .

ReactionPathway SM 2-Amino-6-chloropurine (Starting Material) N9 6-Chloro-9-isopropyl-9H-purin-2-amine (Desired N9 Isomer) SM->N9 Major Pathway N7 6-Chloro-7-isopropyl-7H-purin-2-amine (N7 Byproduct) SM->N7 Minor Pathway Reagent 2-Iodopropane + Base (NaH or K2CO3) Reagent->SM

Reaction pathway showing N9-alkylation (major) and N7-alkylation (minor) of 2-amino-6-chloropurine.

Part 2: Troubleshooting Guides & FAQs

Q1: My crude NMR shows a large secondary purine byproduct. What is it, and why did it form? A1: You are likely observing the N7-isopropyl regioisomer . The purine core has multiple nucleophilic nitrogen atoms. When deprotonated by a base, the negative charge is delocalized across the imidazole ring. Because the N7 position is sterically and electronically accessible, a portion of the electrophile (2-iodopropane) will inevitably attack there, forming the N7 byproduct .

Q2: How can I adjust my reaction conditions to minimize the N7 byproduct before purification? A2: The choice of base and solvent directly dictates the N9/N7 ratio. Using Sodium Hydride (NaH) in DMF is standard but often yields a 4:1 to 5:1 ratio. By switching to a milder base like Potassium Carbonate (K₂CO₃) in DMF or DMSO, the potassium counterion coordinates differently with the purine intermediate, driving the regioselectivity closer to 8:1 or 10:1 in favor of the N9 isomer .

Q3: During workup, how do I remove unreacted 2-amino-6-chloropurine? A3: Unreacted starting material is highly polar due to its intact hydrogen-bonding network (unsubstituted imidazole NH and exocyclic NH₂). By quenching the DMF reaction mixture with water and extracting with Ethyl Acetate (EtOAc), the lipophilic N9 and N7 isopropyl products partition into the organic layer. The unreacted starting material will largely remain in the aqueous layer or precipitate at the phase interface.

Q4: How do I definitively confirm I have isolated the N9 isomer and not the N7 isomer? A4: Your protocol must be a self-validating system. Use ¹H NMR (CDCl₃) to verify the structure. The chemical shift of the purine C8 proton is highly sensitive to the alkylation site. For the N9-isopropyl isomer, the C8-H typically appears as a singlet around δ 7.83 ppm . The N7 isomer's C8-H is shifted further downfield due to the altered electronic distribution of the imidazole ring.

Part 3: Quantitative Data on Regioselectivity

To help you select the best synthetic route prior to purification, the table below summarizes the causal relationship between reaction conditions and byproduct formation .

Reaction ConditionsBaseSolventTypical N9 : N7 RatioExpected N9 YieldCausality / Mechanism
Standard Alkylation NaHDMF~ 4:1 to 5:150% - 60%Strong base causes rapid, less selective kinetic trapping of the electrophile.
Optimized Alkylation K₂CO₃DMF or DMSO~ 8:1 to 10:170% - 80%Milder base and K⁺ coordination thermodynamically favor the N9 nucleophilic attack.

Part 4: Experimental Protocol for Synthesis & Purification

This step-by-step methodology ensures a self-validating workflow, from reaction setup to the final isolation of the pure N9 isomer .

Phase 1: Reaction Setup
  • Suspend 5.34 g (31.5 mmol) of 2-amino-6-chloropurine in 50 mL of anhydrous DMF at room temperature.

  • Deprotonate: Add 1.5 g of Sodium Hydride (60% dispersion in mineral oil, 38 mmol) in portions over 10 minutes. Causality: Gradual addition controls the exothermic release of H₂ gas and ensures complete deprotonation of the imidazole ring.

  • Alkylate: Stir for 45 minutes, cool the mixture in an ice bath, and add 2-iodopropane (isopropyl iodide). Remove the bath and stir for 16 hours at room temperature.

Phase 2: Quench and Extraction
  • Quench: Cool the mixture in an ice bath and slowly add water. Causality: Water neutralizes unreacted NaH and solubilizes the DMF and inorganic salts.

  • Extract: Concentrate the mixture partially under reduced pressure, then treat the residue with hot Ethyl Acetate (EtOAc).

  • Filter: Cool the mixture and filter. Causality: Unreacted 2-amino-6-chloropurine has poor solubility in cold EtOAc and will precipitate out, allowing early removal of this byproduct.

Phase 3: Chromatographic Purification
  • Concentrate the EtOAc filtrate to yield the crude mixture of N9 and N7 isomers.

  • Load the residue onto a silica gel column.

  • Elute using a gradient of 0% to 50% EtOAc in Hexane .

    • Causality: The N9 isomer possesses a different dipole moment alignment than the N7 isomer, making it less polar on normal-phase silica. The N9 isomer will elute first (Fraction 1), while the N7 byproduct will elute later (Fraction 2).

Phase 4: Analytical Validation
  • Verify the isolated Fraction 1 via ¹H NMR (400 MHz, CDCl₃).

    • Expected Peaks: δ 7.83 (s, 1H, C8-H), 5.17 (s, 2H, NH₂), 4.71-4.66 (m, 1H, CH), 1.57 (d, 6H, CH₃).

    • Self-Validation: If the C8-H peak is shifted significantly past 8.0 ppm, you have isolated the N7 byproduct.

PurificationWorkflow Crude Crude Reaction Mixture (N9, N7, DMF, Salts) Quench Aqueous Quench & Extraction (Water / EtOAc) Crude->Quench OrgPhase Organic Phase (N9 + N7 Isomers) Quench->OrgPhase Top Layer AqPhase Aqueous Phase (DMF, Salts, Unreacted SM) Quench->AqPhase Bottom Layer Silica Silica Gel Chromatography (0-50% EtOAc in Hexane) OrgPhase->Silica PureN9 Pure N9 Isomer (Target Compound) Silica->PureN9 Fraction 1 WasteN7 N7 Isomer Fraction (Waste) Silica->WasteN7 Fraction 2

Step-by-step purification workflow to isolate the N9-isomer from reaction byproducts.

References

  • European Patent Office. EP 3524604 A1: Expanded Hematopoietic Stem Cells From Cord Blood And Their Therapeutic Use.
  • World Intellectual Property Organization. WO 2004/007418 A1: Process for the preparation of purine derivatives.
  • ACS Publications. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Journal of Organic Chemistry.[Link]

Optimization

Technical Support Center: 6-Chloro-9-isopropyl-9H-purin-2-amine Stability &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, stability, and analytical challenges associated with 6-Chloro-9-isopropyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, stability, and analytical challenges associated with 6-Chloro-9-isopropyl-9H-purin-2-amine (CAS: 244030-28-2). This compound is a highly valuable building block in the synthesis of purine-based therapeutics and kinase inhibitors (1)[1]. However, its inherent chemical reactivity requires strict environmental controls.

Core Mechanistic Insights: The Causality of Degradation

To troubleshoot degradation, we must first understand the molecular causality. Why does this specific purine degrade at room temperature?

The purine ring system is highly electron-deficient. The electronegative nitrogen atoms in the pyrimidine and imidazole rings withdraw electron density, rendering the C6 position exceptionally electrophilic. The presence of the 6-chloro group further activates this site. Research into the bidentate passivation mechanisms of 6-chloropurines reveals intense competitive electron withdrawal between the chlorine atom and adjacent nitrogens (2)[2].

When exposed to ambient moisture at room temperature, water acts as a nucleophile. The C6 position undergoes a rapid Nucleophilic Aromatic Substitution (SNAr), leading to the hydrolysis of the chloro group to form a 6-hydroxy intermediate, which irreversibly tautomerizes into the thermodynamically stable 6-oxo (guanine) derivative (3)[3].

Mechanism A 6-Chloro-9-isopropyl-9H-purin-2-amine (Electrophilic C6) B Nucleophilic Attack (H2O / OH-) A->B Ambient Moisture at Room Temp C Meisenheimer Complex (Tetrahedral Intermediate) B->C Rate-determining SNAr step D Chloride Expulsion (-Cl-) C->D Fast elimination E 6-Oxo Guanine Derivative (Thermodynamic Sink) D->E Rapid tautomerization

Mechanistic pathway of 6-chloro hydrolysis to the 6-oxo guanine derivative via SNAr.

Diagnostic FAQs

Q1: I left my reagent on the benchtop (25°C) overnight. Is it still viable for downstream cross-coupling? A: It depends heavily on the ambient humidity. While 6-chloropurines are stable for at least 2 years when protected from light and moisture at +4°C (4)[4], leaving them exposed to ambient air at room temperature initiates hydrolysis. If the powder has shifted from pure white to an off-white or yellowish hue, degradation has likely occurred. You must quantify the purity via HPLC before proceeding, as the 6-oxo degradant will poison palladium catalysts and fail to undergo standard amination.

Q2: Why do my downstream amination yields drop inconsistently between batches? A: Inconsistent yields are the hallmark of variable C6-hydrolysis. The 6-oxo degradant is completely unreactive to standard SNAr amination conditions compared to the intact 6-chloro precursor. If your storage protocol lacks strict desiccation, moisture ingress will silently convert your reactive starting material into an inert guanine analog.

Q3: Can I reverse the hydrolysis once the 6-oxo derivative has formed? A: No. The thermodynamic stability of the guanine tautomer makes this process practically irreversible under ambient conditions. Re-chlorination would require harsh reagents (e.g., POCl3 at reflux), which is inefficient for recovering degraded batches. Prevention is the only viable strategy.

Quantitative Stability Profile

To guide your experimental planning, the following table summarizes the degradation kinetics of 6-Chloro-9-isopropyl-9H-purin-2-amine under various environmental conditions.

Storage ConditionTimeframeRelative Humidity (RH)Intact 6-Chloro (%)6-Oxo Degradant (%)
-20°C (Sealed)12 MonthsDesiccated (<5%)> 99.5%< 0.1%
+4°C (Sealed)6 MonthsDesiccated (<5%)> 99.0%< 0.5%
25°C (Benchtop)48 HoursAmbient (~50%)~ 95.0%~ 4.5%
25°C (Open Vial)7 DaysHigh (>75%)< 80.0%> 18.0%

Note: Data represents typical degradation profiles. Actual kinetics will vary based on exact atmospheric moisture content.

Troubleshooting Guide & Experimental Protocols

When degradation is suspected, you must employ a self-validating analytical workflow to confirm the integrity of your material before committing it to expensive synthetic steps.

Troubleshooting Step1 Suspected Degradation (Yield Drop / Color Change) Step2 Sample Preparation (Dissolve in Anhydrous ACN) Step1->Step2 Step3 HPLC-UV Analysis (Isocratic, 254 nm) Step2->Step3 Prevent further hydrolysis Step4 Peak Analysis Step3->Step4 Result1 Single Peak (RT ~8 min) Intact 6-Chloro Step4->Result1 < 2% Degradant Area Result2 Early Peak (RT ~3 min) Hydrolyzed 6-Oxo Step4->Result2 > 2% Degradant Area

Experimental workflow for detecting room-temperature degradation via HPLC-UV.

Protocol A: Self-Validating HPLC-UV Method for Degradation Quantification

Causality of Choices: We use anhydrous Acetonitrile (ACN) as the diluent because dissolving the sample in aqueous mixtures (like standard HPLC buffers) at room temperature will artificially induce hydrolysis during the queue time, leading to false-positive degradation results. Detection at 254 nm is optimal due to the strong π→π∗ transitions of the purine core.

Step-by-Step Methodology:

  • System Suitability Test (Self-Validation):

    • Action: Force-degrade a 1 mg aliquot of the compound by dissolving it in 1 mL of 1:1 ACN / 0.1 M NaOH and heating to 50°C for 30 minutes.

    • Validation: Inject this standard. You must observe two distinct peaks: the early-eluting polar 6-oxo degradant and the late-eluting non-polar 6-chloro parent. Ensure baseline resolution ( Rs​>2.0 ). Do not proceed until the system passes this test.

  • Sample Preparation: Rapidly weigh 5 mg of the suspect batch and dissolve it in 5 mL of anhydrous ACN. Vortex until clear.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 60% ACN / 40% Water (buffered to pH 4.5 with ammonium acetate to stabilize the purine during the brief column transit).

    • Flow Rate: 1.0 mL/min.

  • Analysis: Inject 10 µL. Quantify the relative peak areas. If the 6-oxo peak exceeds 2.0% total area, the batch should be discarded or recrystallized before sensitive cross-coupling reactions.

Protocol B: Best Practices for Anhydrous Recovery & Storage

Causality of Choices: Because room temperature degradation is strictly moisture-dependent, removing surface water and replacing the headspace with an inert gas eliminates the nucleophile required for the SNAr reaction, effectively halting degradation even at ambient temperatures during handling.

Step-by-Step Methodology:

  • Desiccation: Transfer the solid to a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or indicating silica gel.

  • Self-Validation Step: Weigh the open vial before placing it in the desiccator. Apply high vacuum ( <1 mbar) for 12 hours. Reweigh the vial. Repeat this process until a plateau in mass reduction is achieved, confirming the complete removal of hygroscopic moisture.

  • Inert Atmosphere Sealing: Backfill the desiccator with ultra-high purity Argon (not Nitrogen, as Argon is heavier and blankets the solid more effectively).

  • Storage: Cap the vial tightly, wrap the seal with Parafilm, and store at +4°C or -20°C for long-term stability.

References

  • Source: googleapis.
  • Source: chemodex.
  • Source: benchchem.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 6-Chloro-9-isopropyl-9H-purin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and chemical challenges associated with the crystallization of 6-Chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and chemical challenges associated with the crystallization of 6-Chloro-9-isopropyl-9H-purin-2-amine (CAS: 244030-28-2) .

Because this purine derivative is a critical building block in drug discovery—often undergoing downstream cross-coupling or nucleophilic substitution—its solid-state purity and crystal habit are paramount. This guide bypasses generic advice to focus strictly on the causal mechanisms dictating the behavior of this specific molecule.

PART 1: Physicochemical Profile & Crystallization Rationale

To optimize crystallization, we must first understand the molecular forces at play. The purine core is heavily influenced by its substituents: the 9-isopropyl group drastically shifts solubility, while the 6-chloro and 2-amino groups dictate chemical stability and lattice packing.

Table 1: Physicochemical Parameters Impacting Crystallization
ParameterValue / CharacteristicImpact on Crystallization Kinetics & Thermodynamics
Molecular Weight 211.65 g/mol Standard small-molecule diffusion rates during lattice integration.
H-Bond Donors 1 (2-amino group)The 2-amino group is critical for establishing the intermolecular hydrogen-bonding network required for a stable crystal lattice1[1].
H-Bond Acceptors 4 (N1, N3, N7, 6-Cl)High acceptor count promotes polymorphism. Protic solvents (like water or alcohols) can disrupt self-assembly by competing for these acceptor sites.
Lipophilicity High (9-isopropyl group)The bulky, non-polar 9-isopropyl group increases solubility in organic solvents, allowing for effective manipulation in ethyl acetate/alkane solvent systems2[2].
Chemical Stability SNAr Vulnerability at C6The electron-deficient purine ring activates the 6-chloro position toward Nucleophilic Aromatic Substitution (SNAr), strictly limiting the use of hot, nucleophilic solvents.

PART 2: Troubleshooting Guides & FAQs

Q1: My crystallization yields a sticky, biphasic oil instead of solid crystals. How do I prevent "oiling out" (Liquid-Liquid Phase Separation)? Causality: Oiling out occurs when supersaturation is generated too rapidly (kinetic pathway), pushing the concentration beyond the metastable zone into the labile zone before nucleation can occur. Because the 9-isopropyl group makes the molecule highly lipophilic, it tends to self-associate into a solvent-rich, disordered liquid phase rather than an ordered crystal lattice. Solution: Shift the system to a thermodynamic pathway.

  • Flatten the cooling curve: Reduce the cooling rate to ≤ 0.2 °C/min. Incremental refinement of physical parameters is essential to prevent uncontrolled nucleation 3[3].

  • Seed the solution: Introduce 1-2 wt% of seed crystals exactly at the saturation boundary to bypass the high activation energy required for primary nucleation.

Q2: I am observing degradation products (e.g., 6-hydroxy or 6-alkoxy purine derivatives) in my final crystallized batch. What is causing this? Causality: The 6-chloro group is highly activated. Prolonged heating (>60 °C) in protic, nucleophilic solvents (like methanol or ethanol)—especially if trace base or moisture is present from previous synthetic steps—will lead to the displacement of the chloride ion via SNAr. Solution: Limit thermal exposure and avoid primary alcohols. Use aprotic solvents like Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) for primary dissolution. During the synthesis and isolation of 6-chloro-9-isopropyl-9H-purin-2-amine, hot ethyl acetate is frequently employed to safely manage its solubility profile without degradation4[4].

Q3: The crystals formed are extremely fine needles that clog the filter and trap mother liquor, leading to poor purity. How can I improve crystal habit? Causality: Needle-like morphology in purine-2-amines is driven by rapid, unidirectional hydrogen bonding along the 2-amino and N3/N1 axis. The hydrophobic packing of the 9-isopropyl group is slower. Fast growth rates favor this 1D elongation. Solution: Implement Ostwald ripening (Temperature Cycling) . After initial nucleation, cycle the temperature up by 5-10 °C to dissolve the finest, most thermodynamically unstable needles, then cool down slowly. This forces secondary nucleation and growth onto the existing crystal faces, yielding thicker, highly filterable prisms.

PART 3: Self-Validating Standard Operating Protocols (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

SOP 1: Thermally Controlled Cooling Crystallization (High-Purity Workflow)

Objective: Maximize purity and crystal size using a single-solvent system.

  • Dissolution: Suspend crude 6-Chloro-9-isopropyl-9H-purin-2-amine in Ethyl Acetate (5-7 volumes). Heat to 65°C under gentle agitation.

    • Validation Checkpoint: The solution must become visually transparent. If the solution remains cloudy, insoluble inorganic salts or cross-coupling catalysts are present. Perform a hot filtration before proceeding.

  • Metastable Zone Equilibration: Cool the clear solution to 55°C at a rate of 0.5°C/min.

    • Validation Checkpoint: No spontaneous nucleation should occur. If precipitation happens here, the system is too concentrated (supersaturation is too high). Add 1 additional volume of EtOAc and reheat to 65°C.

  • Seeding: Add 1 wt% of pure 6-Chloro-9-isopropyl-9H-purin-2-amine seed crystals at 55°C. Hold the temperature steady for 60 minutes.

    • Validation Checkpoint: The seed crystals must remain suspended and not dissolve. This confirms the solution is correctly situated within the metastable zone.

  • Crystal Growth: Cool the seeded slurry to 5°C at a strictly controlled rate of 0.1°C/min to promote 3D lattice growth over 1D needle formation.

  • Isolation: Filter the slurry and wash the cake with 2 volumes of cold (0°C) EtOAc/Heptane (1:1). Dry under vacuum at 45°C to constant weight.

SOP 2: Anti-Solvent Crystallization (High-Yield Workflow)

Objective: Maximize recovery from highly soluble mother liquors.

  • Dissolution: Dissolve the compound in a minimal volume of Isopropyl Acetate (IPAc) at 50°C.

  • Anti-Solvent Titration: Slowly add Heptane (anti-solvent) dropwise over 2 hours.

    • Validation Checkpoint: Stop the addition the exact moment a faint, persistent turbidity is observed. This indicates the nucleation threshold has been breached.

  • Aging: Hold the temperature at 50°C and agitate for 2 hours without adding more solvent.

    • Validation Checkpoint: The hazy turbidity must transition into a distinct, opaque crystalline slurry. If it forms a sticky oil on the flask walls, the anti-solvent was added too quickly (See Q1).

  • Yield Maximization: Add the remaining required volume of Heptane over 1 hour, then cool the slurry to 0°C.

  • Isolation: Filter, wash with pure cold Heptane, and dry.

PART 4: Process Workflows & Mechanisms

The following diagrams illustrate the logical pathways for optimizing the crystallization of this compound and the mechanistic divergence between successful crystallization and failure (oiling out).

OptimizationTree Start Start: Crude 6-Chloro-9-isopropyl- 9H-purin-2-amine Dissolve Dissolve in primary solvent (e.g., EtOAc or IPA) at 60-70°C Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear Filter Hot filtration to remove insoluble particulates CheckClear->Filter No Cooling Controlled cooling (0.1 - 0.5°C/min) CheckClear->Cooling Yes Filter->Cooling Nucleation Spontaneous Nucleation? Cooling->Nucleation Seeding Add 1-2% wt seed crystals at metastable zone Nucleation->Seeding No, supersaturated AntiSolvent Add anti-solvent (Heptane) dropwise Nucleation->AntiSolvent No, high solubility Harvest Isolate via filtration, wash, and dry under vacuum Nucleation->Harvest Yes, good yield Seeding->Harvest AntiSolvent->Harvest

Workflow for optimizing crystallization of 6-Chloro-9-isopropyl-9H-purin-2-amine.

OilingOut Supersat Supersaturated Solution (High Concentration) Rapid Rapid Cooling / Fast Anti-solvent Supersat->Rapid Kinetic Pathway Slow Slow Cooling / Seeding Supersat->Slow Thermodynamic Pathway LLPS Liquid-Liquid Phase Separation (Oiling Out) Rapid->LLPS Crystal Stable Crystal Lattice (H-bonded 2-amino network) Slow->Crystal LLPS->Crystal Extended Aging / Trituration Amorphous Amorphous Solid / Gummy Residue LLPS->Amorphous Solvent Evaporation

Thermodynamic vs. kinetic pathways detailing the mechanism of oiling out.

References

  • EXPANDED HEMATOPOIETIC STEM CELLS FROM CORD BLOOD AND THEIR THERAPEUTIC USE European P
  • Optimiz
  • Control of DNA minor groove width and Fis protein binding by the purine 2-amino group PMC / N
  • Purine and Related Compound Purification Str

Sources

Optimization

preventing oxidation of 6-Chloro-9-isopropyl-9H-purin-2-amine during long-term storage

Introduction: Understanding the Challenge of Oxidation 6-Chloro-9-isopropyl-9H-purin-2-amine is a substituted purine derivative critical for various research and development applications. Like many nitrogen-rich heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Challenge of Oxidation

6-Chloro-9-isopropyl-9H-purin-2-amine is a substituted purine derivative critical for various research and development applications. Like many nitrogen-rich heterocyclic compounds, its long-term stability can be compromised by oxidative degradation. The purine ring system, particularly when functionalized with an electron-donating amine group, can be susceptible to reaction with atmospheric oxygen. This guide provides a comprehensive overview of the potential degradation pathways, recommended storage protocols, and troubleshooting steps to ensure the integrity and purity of your material over time.

The primary mechanism of concern is one-electron oxidation, which can lead to the formation of radical cations and subsequent degradation products, such as 8-oxo derivatives.[1] The presence of atmospheric oxygen, moisture, light, and trace metal impurities can initiate and accelerate these degradation processes.[2] Therefore, proper handling and storage are not merely recommendations but essential practices to maintain the compound's specified quality.

Potential Sites of Oxidation

The molecular structure of 6-Chloro-9-isopropyl-9H-purin-2-amine contains several sites that may be susceptible to oxidation. The C2-amine group and the electron-rich purine ring are the most likely points of initial attack by oxidizing agents.

Oxidation_Sites compound pos_amine->lab_amine pos_ring1->lab_ring pos_ring2->lab_ring

Caption: Potential sites for oxidative attack on 6-Chloro-9-isopropyl-9H-purin-2-amine.

Recommended Long-Term Storage Protocols

To mitigate the risk of oxidation and ensure the compound's stability, adherence to stringent storage protocols is mandatory. The primary goal is the rigorous exclusion of atmospheric oxygen and moisture.[3]

ParameterRecommended ConditionRationale & In-Depth Explanation
Temperature 2-8°C Storing the compound at refrigerated temperatures significantly reduces the rate of chemical degradation reactions, including oxidation. Avoid temperature fluctuations which can create negative pressure and potentially draw in contaminants.[4]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing oxygen with a dry, inert gas is the most effective method to prevent oxidation.[5][6][7] Argon is denser than air and can provide a superior protective blanket, while nitrogen is often a more economical choice.[3] The container should be backfilled with inert gas after each use.
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects the compound from light, which can catalyze oxidative reactions. A Polytetrafluoroethylene (PTFE)-lined cap provides an excellent seal against moisture and gas exchange. For highly sensitive applications, sealing the compound in a glass ampoule under an inert atmosphere is a fail-safe storage method.[8]
Environment Dry, Dark Location (e.g., Desiccator or Glovebox) Storing the container within a desiccator minimizes ambient moisture. For maximum protection, especially when handling the material, using a glovebox with a continuously purified inert atmosphere (<1 ppm O₂ and H₂O) is the ideal solution.[8][9][10]
Handling Inert Atmosphere Only Only open and handle the compound within an inert environment, such as a glovebox or under a positive flow of inert gas using Schlenk line techniques.[9][10] This prevents exposure to atmospheric oxygen and moisture during weighing and transfer.

Troubleshooting Guide & FAQs

This section addresses specific issues and questions that may arise during the storage and handling of 6-Chloro-9-isopropyl-9H-purin-2-amine.

Troubleshooting Workflow

If you suspect degradation of your sample, follow this logical workflow to diagnose and address the issue.

Caption: A workflow for troubleshooting suspected sample degradation.

Frequently Asked Questions (FAQs)

Q1: My solid 6-Chloro-9-isopropyl-9H-purin-2-amine has developed a slight yellow tint. Is it still usable? A1: A color change is often the first visual indicator of chemical degradation. While a slight tint may not significantly impact purity for some applications, it warrants immediate investigation. You should perform a purity analysis via HPLC-UV or LC-MS to quantify the level of impurities.[2] Compare the results to the certificate of analysis. If new impurity peaks are detected or the purity has dropped below the required specification, the material should not be used for sensitive experiments.

Q2: How can I confirm if oxidation is the cause of the observed degradation? A2: The most definitive method is to use Liquid Chromatography-Mass Spectrometry (LC-MS). Oxidative degradation typically results in mass increases corresponding to the addition of oxygen atoms. For example, the formation of an N-oxide or a hydroxylated species would result in a mass increase of +16 Da.[2] High-resolution mass spectrometry (HRMS) can further help in determining the elemental composition of the degradation products to confirm the addition of oxygen.

Q3: Can I use an antioxidant to prevent oxidation in a solution? A3: Adding antioxidants is not recommended for long-term storage of the solid material as it introduces an impurity. For solutions, the compatibility and potential interference of the antioxidant with your downstream application must be thoroughly evaluated. If a solution must be stored, preparing it fresh is always the best practice. If short-term storage is unavoidable, sparging the solvent with an inert gas before dissolution and storing the resulting solution under an inert headspace at 2-8°C can help minimize oxidation.[5]

Q4: How often should I re-test the purity of my stored material? A4: For material stored under ideal conditions (2-8°C, under inert gas, protected from light), a re-test is recommended annually or as dictated by your internal quality control procedures. If the material is accessed frequently, re-testing every six months is a prudent measure to ensure its integrity, as each time the container is opened, there is a minor risk of exposure to air and moisture.

Q5: Is it better to store the compound under vacuum or inert gas? A5: Both methods aim to remove air. However, storing under a positive pressure of an inert gas like argon or nitrogen is generally superior.[11] A vacuum can sometimes pull contaminants through microscopic leaks in seals, whereas a positive pressure of inert gas ensures that any leak will be outwards, preventing the ingress of air and moisture.

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of 6-Chloro-9-isopropyl-9H-purin-2-amine and detecting potential degradation products. Method optimization may be required based on the specific instrumentation used.

Objective: To separate the parent compound from potential non-volatile impurities and degradation products.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV/Vis or Diode Array Detector (DAD).

  • Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Formic Acid (or other suitable buffer components).

  • Sample of 6-Chloro-9-isopropyl-9H-purin-2-amine.

2. Chromatographic Conditions (Example Method):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan of the main peak).

  • Injection Volume: 5-10 µL

3. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (95% A, 5% B) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter if any particulates are visible.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the prepared sample.

  • Integrate the resulting chromatogram. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Analysis: Compare the chromatogram to a reference standard or a previously analyzed batch. Look for the emergence of new peaks (pre- or post-eluting) which may indicate degradation products.

References

  • Inerting - linde-gas.no. (n.d.). Retrieved March 31, 2026, from [Link]

  • Oxidation Prevention & Inertization - Presscon. (n.d.). Retrieved March 31, 2026, from [Link]

  • Inert gas - Wikipedia. (n.d.). Retrieved March 31, 2026, from [Link]

  • How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres - Kintek Solution. (n.d.). Retrieved March 31, 2026, from [Link]

  • What Is an Inert Gas? - WestAir Gases. (2025, August 11). Retrieved March 31, 2026, from [Link]

  • Bergmann, F., & Dikstein, S. (1956). Mechanism of enzymatic oxidation of purines. The Journal of biological chemistry, 223(2), 765–780. Retrieved from [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved March 31, 2026, from [Link]

  • Cadet, J., Douki, T., & Ravanat, J. L. (2015). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Mutation research, 764-765, 3–14. Retrieved from [Link]

  • Kuracka, L., et al. (1995). HPLC method for measurement of purine nucleotide degradation products in cerebrospinal fluid. Clinical Chemistry, 41(1), 125-125. Retrieved from [Link]

  • Zhao, S., et al. (2024). Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS. Journal of Pharmaceutical and Biomedical Analysis, 251, 116459. Retrieved from [Link]

  • Faraggi, M., et al. (1996). One-Electron Oxidation Reactions of Some Purine and Pyrimidine Bases in Aqueous Solutions. Electrochemical and Pulse Radiolysis Studies. The Journal of Physical Chemistry, 100(20), 8646-8653. Retrieved from [Link]

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4). Retrieved March 31, 2026, from [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. (n.d.). Retrieved March 31, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Purines: A Comparative Guide to 6-Chloro-9-isopropyl-9H-purin-2-amine and 2-amino-6-chloropurine for the Research Scientist

In the landscape of medicinal chemistry and drug discovery, purine analogues serve as foundational scaffolds for a vast array of therapeutic agents. Among these, 6-chloro-substituted purines are pivotal intermediates, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug discovery, purine analogues serve as foundational scaffolds for a vast array of therapeutic agents. Among these, 6-chloro-substituted purines are pivotal intermediates, prized for their reactivity and versatility. This guide provides an in-depth technical comparison of two such molecules: the N9-unsubstituted 2-amino-6-chloropurine and its N9-alkylated counterpart, 6-Chloro-9-isopropyl-9H-purin-2-amine . While structurally similar, the presence of the N9-isopropyl group imparts distinct physicochemical and reactive properties, influencing their respective applications in synthetic chemistry and drug development.

This comparison is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental context to inform the selection and application of these critical building blocks.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two molecules lies in the substitution at the N9 position of the purine ring. 2-amino-6-chloropurine possesses a hydrogen atom at this position, allowing for tautomerization and participation in hydrogen bonding as a donor. In contrast, 6-Chloro-9-isopropyl-9H-purin-2-amine features a bulky, lipophilic isopropyl group, which fundamentally alters its properties.

Property2-amino-6-chloropurine6-Chloro-9-isopropyl-9H-purin-2-amineRationale / Implication
Molecular Formula C₅H₄ClN₅C₈H₁₁ClN₄Addition of a C₃H₇ group.
Molecular Weight 169.57 g/mol 210.65 g/mol Increased molecular weight due to the isopropyl group.
IUPAC Name 6-chloro-9H-purin-2-amine6-chloro-9-isopropyl-9H-purin-2-amineReflects the N9-isopropyl substitution.
Solubility Sparingly soluble in water; soluble in DMSO and DMF.[1][2]Predicted to have lower aqueous solubility and higher solubility in non-polar organic solvents.The hydrophobic isopropyl group reduces polarity.
Hydrogen Bonding N9-H acts as a hydrogen bond donor.N9 position is sterically hindered and cannot act as a hydrogen bond donor.This difference can significantly impact crystal packing and interactions with biological targets.
Reactivity The N9-H is acidic and can be deprotonated, allowing for N9-alkylation.[3]The N9 position is blocked, directing further reactions to other positions on the purine ring or the amino group.This dictates the synthetic utility of each compound.

Synthesis Strategies: From a Common Precursor to Divergent Paths

The synthesis of both compounds typically originates from readily available purine precursors like guanine or 2,6-dichloropurine. However, the introduction of the N9-isopropyl group in 6-Chloro-9-isopropyl-9H-purin-2-amine requires an additional, often regioselectivity-challenging, alkylation step.

Synthesis of 2-amino-6-chloropurine

A common and efficient method for the synthesis of 2-amino-6-chloropurine involves the chlorination of guanine. However, due to the low solubility of guanine, alternative methods starting from more soluble pyrimidine precursors are often employed in industrial settings.[4][5]

Conceptual Synthesis Workflow for 2-amino-6-chloropurine

Guanine Guanine Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) Guanine->Chlorinating_Agent Chlorination Hydrolysis Hydrolysis Chlorinating_Agent->Hydrolysis Product 2-amino-6-chloropurine Hydrolysis->Product

Caption: A simplified workflow for the synthesis of 2-amino-6-chloropurine from guanine.

Synthesis of 6-Chloro-9-isopropyl-9H-purin-2-amine

The synthesis of 6-Chloro-9-isopropyl-9H-purin-2-amine can be achieved by the N9-alkylation of 2-amino-6-chloropurine. This reaction can be challenging due to the potential for alkylation at other nitrogen atoms (N7, N3, and the exocyclic amino group). The choice of base and solvent is critical to favor the desired N9 isomer.[3]

General Synthetic Pathway to 6-Chloro-9-isopropyl-9H-purin-2-amine

Start 2-amino-6-chloropurine Alkylation Isopropyl Halide (e.g., 2-iodopropane) + Base (e.g., K₂CO₃) in DMF Start->Alkylation N9-Alkylation Product 6-Chloro-9-isopropyl-9H-purin-2-amine Alkylation->Product N7_isomer N7-isopropyl isomer (side product) Alkylation->N7_isomer

Caption: Synthetic route to 6-Chloro-9-isopropyl-9H-purin-2-amine via N9-alkylation of 2-amino-6-chloropurine.

Reactivity and Application in Medicinal Chemistry: A Tale of Two Intermediates

The divergent reactivity profiles of these two purines dictate their primary applications in drug discovery.

2-amino-6-chloropurine: A Cornerstone for Antiviral Nucleoside Analogues

2-amino-6-chloropurine is a crucial building block in the synthesis of several clinically important antiviral drugs, including the guanosine analogues acyclovir, ganciclovir, penciclovir, and their respective prodrugs (valacyclovir, valganciclovir, and famciclovir).[6] The synthetic strategy leverages the reactivity of the N9 position for the introduction of the acyclic or cyclic sugar mimic side chain, followed by hydrolysis of the 6-chloro group to the corresponding guanine analogue. The chloro group at the 6-position is an excellent leaving group, facilitating its conversion to a hydroxyl group to yield the final guanine structure.

6-Chloro-9-isopropyl-9H-purin-2-amine: A Scaffold for Kinase Inhibitors and Diverse Chemical Libraries

The N9-isopropylated analogue, 6-Chloro-9-isopropyl-9H-purin-2-amine, finds its utility in the synthesis of more complex, multi-substituted purine derivatives, particularly those targeting protein kinases. The isopropyl group can serve several purposes:

  • Lipophilicity and Cell Permeability: The isopropyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • Steric Influence: The bulky isopropyl group can provide steric hindrance that directs further substitutions to other positions on the purine ring.

  • Target Engagement: In the context of kinase inhibitors, the N9-substituent can occupy a hydrophobic pocket in the ATP-binding site, contributing to binding affinity and selectivity.

Numerous studies have reported the use of 6-Chloro-9-isopropyl-9H-purin-2-amine as a versatile intermediate for the synthesis of libraries of substituted purines for screening against various biological targets, including cyclin-dependent kinases (CDKs).

Spectroscopic and Analytical Characterization

The structural differences between the two molecules are readily discernible through standard analytical techniques such as NMR and mass spectrometry.

Technique2-amino-6-chloropurine6-Chloro-9-isopropyl-9H-purin-2-amine
¹H NMR Aromatic protons, NH₂ protons, and a broad NH proton signal for the N9-H.Aromatic protons, NH₂ protons, and characteristic signals for the isopropyl group (a septet and a doublet).
¹³C NMR Signals for the five carbons of the purine ring.Signals for the purine ring carbons and additional signals for the isopropyl group carbons.
Mass Spec (ESI+) [M+H]⁺ at m/z 170.0.[5][M+H]⁺ at m/z 211.1.

Experimental Protocols

Synthesis of 2-amino-6-chloropurine from Guanine (Conceptual)

Materials:

  • Guanine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice, Water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • A mixture of guanine, phosphorus oxychloride, and N,N-dimethylaniline is carefully heated.

  • After the reaction is complete, the mixture is cooled and cautiously poured onto crushed ice.

  • The resulting precipitate is collected by filtration.

  • The crude product is then purified, for instance by recrystallization from a dilute NaOH solution, to yield 2-amino-6-chloropurine.

Note: This is a conceptual protocol and should be adapted from a validated literature procedure with appropriate safety precautions.

Synthesis of 6-Chloro-9-isopropyl-9H-purin-2-amine

Materials:

  • 2-amino-6-chloropurine

  • 2-Iodopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-amino-6-chloropurine in DMF, add potassium carbonate.

  • Add 2-iodopropane to the mixture.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N9 and N7 isomers and obtain pure 6-Chloro-9-isopropyl-9H-purin-2-amine.

Conclusion: Choosing the Right Tool for the Job

Both 2-amino-6-chloropurine and 6-Chloro-9-isopropyl-9H-purin-2-amine are valuable reagents in the arsenal of the medicinal chemist. The choice between them is dictated by the synthetic strategy and the desired properties of the final target molecule.

  • 2-amino-6-chloropurine remains the go-to precursor for the synthesis of classical guanosine analogue antivirals, where subsequent N9-functionalization is a key step. Its N9-H allows for the facile introduction of various side chains.

  • 6-Chloro-9-isopropyl-9H-purin-2-amine is a more specialized intermediate, ideally suited for the construction of substituted purine libraries for screening against a variety of targets, particularly protein kinases. The N9-isopropyl group imparts desirable physicochemical properties and can play a direct role in target engagement.

Understanding the distinct characteristics and applications of these two purine derivatives empowers researchers to make informed decisions in the design and synthesis of novel therapeutic agents.

References

  • Google Patents. (n.d.). CN110627729B - 2-Amino-6-chloropurine and its synthetic method, intermediate and application.
  • Li, W., Zhu, Y., Wang, X., & Zheng, M. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Journal of Chemical & Engineering Data, 64(4), 1533–1540. [Link]

  • PubChem. (n.d.). 2-Amino-6-chloropurine. Retrieved from [Link]

  • Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • Google Patents. (n.d.). WO1993015075A1 - Preparation of 2-amino-6-chloropurine.
  • Li, W., Zhu, Y., Wang, X., & Zheng, M. (2019). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Journal of Chemical & Engineering Data, 64(4), 1533–1540. [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of organic chemistry, 71(23), 8901–8906. [Link]

Sources

Comparative

In Vivo vs. In Vitro Efficacy of 6-Chloro-9-isopropyl-9H-purin-2-amine: A Baseline Scaffold for CDK Inhibitor Development

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Comparison Guide & SAR Validation Protocol. Executive Summary & Mechanistic Grounding As a Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Comparison Guide & SAR Validation Protocol.

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently encounter research programs attempting to profile intermediate molecular building blocks. 6-Chloro-9-isopropyl-9H-purin-2-amine (CAS 244030-28-2) is a classic example[1]. Rather than being a standalone therapeutic, this compound is a fundamental 2,6,9-substituted purine scaffold used to synthesize potent, clinically relevant cyclin-dependent kinase (CDK) inhibitors, such as Roscovitine (Seliciclib) and Purvalanol A[2][3].

To understand the Structure-Activity Relationship (SAR) of purine-based kinase inhibitors, we must objectively compare the baseline in vitro and in vivo efficacy of this raw scaffold against its optimized alternatives[4].

The Causality of Efficacy: Why the Scaffold Fails on Its Own
  • In Vitro Kinase Affinity (The Binding Pocket): The purine core mimics the adenine ring of ATP. In CDKs (e.g., CDK2), the N7 and N5 atoms of the purine ring form critical hydrogen bonds with the kinase hinge region (e.g., Leu83)[5]. The 9-isopropyl group anchors into a small hydrophobic pocket. However, the 6-chloro substituent is merely a synthetic leaving group. It lacks the steric bulk and electron-donating properties required to engage the ribose-binding pocket, resulting in poor in vitro kinase affinity compared to derivatives with bulky C6-amines[4].

  • In Vivo Pharmacokinetics (The ADME Barrier): The electron-withdrawing nature of the 6-chloro group makes the C6 position highly electrophilic. In vivo, this leads to rapid nucleophilic attack by glutathione (GSH) in the liver. Consequently, the compound suffers from near-instantaneous metabolic clearance, preventing it from achieving the necessary exposure to drive tumor regression[3].

Quantitative Data Comparison: Scaffold vs. Optimized Alternative

To illustrate the necessity of C6-substitution, the table below compares the raw scaffold (6-Chloro-9-isopropyl-9H-purin-2-amine) against its optimized clinical derivative, Roscovitine.

Performance Metric6-Chloro-9-isopropyl-9H-purin-2-amine (Scaffold)Roscovitine (Optimized Alternative)Causality / Scientific Rationale
Target Precursor / Baseline PharmacophoreCDK2 / CDK7 / CDK9Roscovitine features a C6-benzylamino group.
In Vitro CDK2 IC₅₀ > 100 µM (Negligible)0.7 µM (Potent)C6-chloro lacks van der Waals contacts in the ribose pocket[4].
In Vitro Cell Viability (GI₅₀) > 200 µM (Non-cytotoxic)~15 µM (MCF-7 cells)Lack of kinase inhibition translates to lack of cell cycle arrest[3].
In Vivo Half-Life (T₁/₂) < 10 minutes~2.5 hoursElectrophilic C6-chloro undergoes rapid hepatic GSH conjugation.
In Vivo Tumor Growth Inhibition 0% (No efficacy)> 60% (Significant)Poor PK and target affinity prevent physiological efficacy.

Experimental Workflows & Logical Architecture

Below is the logical architecture mapping the transition from baseline scaffold evaluation to the validation of an optimized drug candidate.

SAR A 6-Chloro-9-isopropyl- 9H-purin-2-amine (Scaffold) B Hinge Region Binding (Weak H-Bonds) A->B In Vitro Baseline C SNAr Substitution at C6 (Addition of Bulky Amine) A->C Lead Optimization D Optimized CDK Inhibitor (e.g., Roscovitine) B->D SAR Validation C->D Enhanced Affinity

Caption: Logical workflow of SAR optimization from the baseline purine scaffold to a potent CDK inhibitor.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. We do not just measure the scaffold; we measure it against known standards to prove the assay's dynamic range.

Protocol A: In Vitro ADP-Glo Kinase Profiling

Objective: Quantify the baseline ATP-competitive inhibition of the scaffold versus an optimized alternative. Causality Check: By tracking the production of ADP (which is converted to a luminescent signal), we directly measure the catalytic activity of CDK2/Cyclin E.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution (Self-Validation):

    • Test Compound: 6-Chloro-9-isopropyl-9H-purin-2-amine (Titration from 500 µM to 10 nM).

    • Positive Control: Staurosporine (Titration from 1 µM to 0.1 nM) to validate the assay's maximum inhibition window.

    • Alternative Control: Roscovitine (Titration from 50 µM to 1 nM) to benchmark 2,6,9-trisubstituted purine efficacy.

  • Enzyme Reaction: Incubate 10 ng of recombinant CDK2/Cyclin E complex with the compounds for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 10 µM ATP and 0.2 µg/µL Histone H1 (substrate). Incubate for 60 minutes at 37°C.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luciferase-driven luminescence (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. Expected Result: Scaffold IC₅₀ > 100 µM; Roscovitine IC₅₀ ~ 0.7 µM.

Protocol B: In Vivo Pharmacokinetic (PK) & Efficacy Workflow

Objective: Demonstrate the physiological instability of the C6-chloro purine scaffold. Causality Check: We utilize LC-MS/MS not only to track the parent compound but specifically to monitor for glutathione (GSH) adducts, proving the mechanism of rapid clearance.

  • Animal Preparation: Acclimate female BALB/c nude mice (6-8 weeks old).

  • Dosing Formulation: Formulate 6-Chloro-9-isopropyl-9H-purin-2-amine and Roscovitine in 10% DMSO / 40% PEG300 / 50% PBS to ensure complete solubility.

  • PK Administration: Administer compounds via intravenous (IV) tail vein injection at 5 mg/kg.

  • Serial Blood Sampling: Collect blood via the submandibular vein at 5, 15, 30, 60, 120, and 240 minutes. Centrifuge to isolate plasma.

  • LC-MS/MS Analysis (Self-Validation):

    • Precipitate plasma proteins using cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analyze the supernatant via LC-MS/MS (MRM mode).

    • Crucial Step: Set a secondary MRM transition to scan for the mass of the scaffold + GSH adduct (+307 Da) minus the chlorine atom (-35 Da). This validates that the rapid clearance is due to C6-electrophilicity.

  • Efficacy Profiling: For xenograft models, implant MCF-7 cells subcutaneously. Dose animals daily (IP, 50 mg/kg) for 14 days. Measure tumor volume via calipers. Expected Result: The scaffold will show 0% Tumor Growth Inhibition (TGI) due to its <10 min half-life, whereas Roscovitine will demonstrate significant TGI.

Visualizing the In Vitro vs In Vivo Disconnect

Workflow Start Evaluate 6-Chloro-9-isopropyl-9H-purin-2-amine InVitro In Vitro Biochemical Assays (ADP-Glo Kinase Profiling) Start->InVitro InVivo In Vivo PK/PD Models (Mouse Xenograft & LC-MS/MS) Start->InVivo Result1 Low Target Affinity (IC50 > 100 µM) InVitro->Result1 Result2 Rapid Clearance / Glutathione Conjugation (T1/2 < 10 min) InVivo->Result2 Conclusion Conclusion: Scaffold requires C6-substitution for physiological efficacy Result1->Conclusion Result2->Conclusion

Caption: Parallel evaluation workflow demonstrating the causality behind the scaffold's lack of efficacy.

References

  • Sophie Leclerc's research works | Universidad de Navarra and other places Source: ResearchGate URL:[Link]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers Source: MDPI (Pharmaceuticals) URL:[Link]

  • Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective Source: PMC - NIH URL:[Link]

  • A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Validation

A Comparative Guide to the Bioanalytical Method Validation of 6-Chloro-9-isopropyl-9H-purin-2-amine by LC-MS/MS

In the landscape of modern drug development, particularly concerning targeted therapies like kinase inhibitors, the precise and accurate quantification of novel chemical entities in biological matrices is a cornerstone o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, particularly concerning targeted therapies like kinase inhibitors, the precise and accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical success. This guide provides a comprehensive, in-depth comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 6-Chloro-9-isopropyl-9H-purin-2-amine, a purine derivative with potential therapeutic applications.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, grounded in international regulatory standards, to provide researchers, scientists, and drug development professionals with a robust framework for validating a reliable bioanalytical method. We will compare the superior performance of LC-MS/MS against traditional methods and provide the "why" behind the "how" at each step of the validation process.

The Critical Role of Bioanalytical Method Validation

Before a potential drug candidate can be evaluated for its pharmacokinetic (PK) profile, safety, and efficacy, a bioanalytical method must be rigorously validated. This process ensures that the data generated are reliable, reproducible, and accurate, forming the bedrock of regulatory submissions.[1][2] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified framework for these validations, ensuring global acceptance of study data.[1][3] For a molecule like 6-Chloro-9-isopropyl-9H-purin-2-amine, whose therapeutic window and potential toxicities are unknown, an unassailable quantification method is not just a regulatory requirement—it is an ethical imperative.

Why LC-MS/MS is the Gold Standard

While older techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) exist, they often lack the sensitivity and selectivity required for modern drug metabolism and pharmacokinetic (DMPK) studies. LC-MS/MS has become the 'gold standard' for small molecule quantification due to its ability to distinguish the analyte from complex biological matrix components with high specificity and measure it at very low concentrations.[4]

FeatureLC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on UV absorbance)
Sensitivity High (pg/mL to low ng/mL)Low (µg/mL)
Throughput HighModerate
Matrix Interference Low (minimized by MS/MS)High
Development Time ModerateFast

Designing a Robust Validation Protocol for 6-Chloro-9-isopropyl-9H-purin-2-amine

A full bioanalytical method validation establishes all parameters to ensure the method's integrity for sample analysis.[1][5] The following sections outline a detailed, step-by-step validation workflow, grounded in ICH M10 principles.

Experimental Workflow Overview

The overall process involves sample preparation to isolate the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Aliquot P2 Add Internal Standard P1->P2 P3 Protein Precipitation (e.g., with Acetonitrile) P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Transfer & Evaporation P4->P5 P6 Reconstitution P5->P6 A1 Injection onto LC Column P6->A1 A2 Chromatographic Separation A1->A2 A3 Ionization (ESI+) A2->A3 A4 MS/MS Detection (MRM) A3->A4 D1 Peak Integration A4->D1 D2 Analyte/IS Ratio Calculation D1->D2 D3 Concentration Determination (from Calibration Curve) D2->D3

Caption: High-level workflow for LC-MS/MS bioanalysis.

Step 1: Reference Standards and Internal Standard (IS) Selection
  • Analyte: A certified reference standard of 6-Chloro-9-isopropyl-9H-purin-2-amine with known purity is required.

  • Internal Standard (IS): The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ¹⁵N labels).[6] SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction recovery, providing the most accurate correction.[6] As a commercial SIL-IS for our target is likely unavailable, a structural analog is the next best choice.[7][8] 6-Chloro-9-ethyl-9H-purin-2-amine would be a suitable candidate, as its chemical properties and ionization efficiency are expected to be very similar to the analyte, while being chromatographically separable. Halogen-substituted analogs have also been shown to be acceptable internal standards for similar compounds.[7]

Step 2: Sample Preparation

The goal is to remove proteins and other matrix components that can interfere with the analysis. Protein precipitation is a rapid and effective method for small molecules.[9][10]

Protocol: Protein Precipitation

  • Aliquot 50 µL of plasma (or other biological matrix) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 6-Chloro-9-ethyl-9H-purin-2-amine in 50% methanol).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure complete mixing.[9]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a new plate or vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection.[9]

Step 3: LC-MS/MS Method Development
  • Liquid Chromatography: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) is a good starting point for separating purine analogs.[10][11] A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) provides good peak shape and resolution.

  • Mass Spectrometry: The analyte will be detected using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[4] MRM transitions are determined by infusing a pure solution of the analyte and its IS to find the optimal precursor ion (Q1) and product ion (Q3) masses.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
6-Chloro-9-isopropyl-9H-purin-2-amine212.1170.1
6-Chloro-9-ethyl-9H-purin-2-amine (IS)198.1170.1
(Note: These are hypothetical m/z values for illustrative purposes.)

PART 4: Full Validation Parameters and Acceptance Criteria

The validation process is a series of experiments designed to demonstrate the method's reliability, following ICH M10 guidelines.[1]

G cluster_core Core Performance cluster_matrix Matrix & Sample Integrity Validation Full Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity LLOQ LLOQ Validation->LLOQ Curve Calibration Curve (Linearity) Validation->Curve Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Dilution Dilution Integrity Validation->Dilution Stability Stability Validation->Stability Accuracy->Precision

Caption: Key parameters for full bioanalytical method validation.

Selectivity and Specificity
  • Rationale: To ensure that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, or other interferences.

  • Protocol: Analyze at least six different blank matrix lots. Each lot should be free of significant interference at the retention times of the analyte and IS.

  • Acceptance Criteria: Peak response in blank samples should be ≤ 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte, and ≤ 5% for the IS.[5]

Calibration Curve and Linearity
  • Rationale: To demonstrate the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte over a relevant range.

  • Protocol: Prepare a blank matrix sample (blank) and at least six non-zero calibration standards by spiking the analyte into the matrix. The curve is generated by plotting the peak area ratio against the nominal concentration and applying a linear, weighted (1/x² or 1/x) regression.

  • Acceptance Criteria: The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.[5]

Accuracy and Precision
  • Rationale: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the measurements.[2] This is the most critical test of method performance.

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels in replicate (n≥5) across multiple days:

    • LLOQ: At the lowest limit of reliable quantification.

    • Low QC: ≤ 3x the LLOQ.

    • Mid QC: In the middle of the calibration range.

    • High QC: Near the Upper Limit of Quantification (ULOQ).

  • Acceptance Criteria: The mean accuracy for each QC level must be within ±15% of the nominal value (±20% at the LLOQ). The precision, expressed as the coefficient of variation (%CV), must not exceed 15% (20% at the LLOQ).[2]

Matrix Effect
  • Rationale: To assess the suppression or enhancement of analyte ionization caused by co-eluting matrix components.[3] This is a critical parameter for LC-MS/MS assays.

  • Protocol: Analyze samples at low and high QC concentrations prepared in two ways: (A) analyte spiked into post-extraction blank matrix, and (B) analyte in a neat solution. The matrix factor (MF) is the ratio of the peak response in the presence of matrix (A) to the peak response in the absence of matrix (B).

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across at least six different matrix lots should be ≤ 15%.[10][11]

Recovery
  • Rationale: To evaluate the efficiency of the extraction procedure.

  • Protocol: Compare the analyte peak response from pre-extraction spiked samples to that of post-extraction spiked samples at low, mid, and high QC levels.

  • Acceptance Criteria: Recovery does not need to be 100%, but it should be consistent and reproducible. The %CV across the QC levels should be ≤ 15%.[3]

Stability
  • Rationale: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.

  • Protocol: Analyze low and high QC samples after exposing them to various conditions:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting sample handling time.

    • Long-Term Stability: Stored frozen for a period longer than the expected study sample storage time.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[3]

Comparative Performance Data Summary

The following table presents hypothetical but realistic validation data for the proposed LC-MS/MS method, demonstrating its suitability for regulated bioanalysis, compared to a less specific HPLC-UV method.

Validation ParameterLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria
Linearity (ng/mL) 0.5 - 500100 - 10000r² ≥ 0.99
LLOQ (ng/mL) 0.5100S/N ≥ 10, Acc/Prec within 20%
Intra-day Accuracy (%) 96.5 - 104.290.1 - 109.585-115% (80-120% at LLOQ)
Intra-day Precision (%CV) < 8.5< 12.0≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%) 98.1 - 102.788.5 - 111.285-115% (80-120% at LLOQ)
Inter-day Precision (%CV) < 9.2< 14.5≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV) 7.8Not Applicable≤ 15%
Recovery (%) 91.5 (Consistent)85.2 (Variable)Consistent and Reproducible
Freeze-Thaw Stability Passed (within ±10%)Passed (within ±13%)Mean concentration within ±15%

Conclusion

The validation of a bioanalytical method is a systematic and scientifically rigorous process that is indispensable for successful drug development. This guide demonstrates that a well-designed LC-MS/MS method provides the necessary sensitivity, selectivity, accuracy, and precision for the robust quantification of 6-Chloro-9-isopropyl-9H-purin-2-amine in a biological matrix. By adhering to the principles outlined herein, which are harmonized under the ICH M10 guideline, researchers can generate high-quality, defensible data to confidently advance their therapeutic programs. The comparative superiority of LC-MS/MS over older techniques is evident in its ability to achieve a lower limit of quantification and mitigate the impact of matrix effects, ensuring data integrity from discovery through to clinical trials.

References

  • A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Purine Analogs - Benchchem.
  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - the University of Groningen research portal.
  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed.
  • (PDF) To quantify the small-molecule kinase inhibitors ceritinib, dacomitinib, lorlatinib, and nintedanib in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - ResearchGate.
  • Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines - Benchchem.
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed.
  • Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC.
  • Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - PMC.
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS | Request PDF - ResearchGate.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples | LCGC International.
  • Bioanalytical Method Validation.
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA.
  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed.
  • Selection of Internal Standards for LC-MS/MS Applications - Cerilliant.
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify - Eurachem.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA.
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA.
  • Bioanalytical Method Validation: A Comprehensive Review.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK.

Sources

Comparative

6-Chloro-9-isopropyl-9H-purin-2-amine selectivity profile compared to commercial CDK inhibitors

Title: Comparative Selectivity Profile: 6-Chloro-9-isopropyl-9H-purin-2-amine vs. Commercial CDK Inhibitors Introduction Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle and transcription, making t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Selectivity Profile: 6-Chloro-9-isopropyl-9H-purin-2-amine vs. Commercial CDK Inhibitors

Introduction Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle and transcription, making them prime targets in oncology and structural biology. The development of purine-based CDK inhibitors has been a cornerstone of targeted cancer therapy. At the heart of this chemical evolution is 6-Chloro-9-isopropyl-9H-purin-2-amine (CAS 244030-28-2), a foundational synthetic scaffold[1][2]. While this molecule contains the core hinge-binding architecture required for kinase interaction, it lacks the peripheral functionalization necessary for high potency and selectivity.

This guide provides an objective, data-driven comparison between this unfunctionalized purine scaffold and fully elaborated commercial CDK inhibitors, such as [3] and[4]. By analyzing in vitro kinase selectivity, cellular target engagement, and structural binding logic, we demonstrate why functionalization at the C6 and C2 positions is an absolute requirement for therapeutic viability.

Structural and Mechanistic Basis of CDK Inhibition

To understand the performance gap between the base scaffold and commercial drugs, we must examine the ATP-binding pocket of CDKs. The purine ring of 6-Chloro-9-isopropyl-9H-purin-2-amine mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2)[5]. However, binding affinity and kinase selectivity are driven by the substituents attached to this core:

  • The Specificity Pocket (C6 Position): In the base scaffold, the C6 position is occupied by a small chlorine atom. This leaving group fails to engage the hydrophobic specificity pocket of the kinase. In contrast, commercial inhibitors like Roscovitine utilize bulky, lipophilic groups (e.g., benzylamino) at C6 to maximize van der Waals interactions and drive potency[3][5].

  • The Solvent-Exposed Region (C2 Position): The C2-amine of the scaffold is unsubstituted, offering minimal interaction with the solvent-exposed rim of the ATP pocket. Elaborated inhibitors feature extended aliphatic or polar groups at C2 to enhance solubility and dictate selectivity between CDK isoforms[3].

SAR_Logic cluster_scaffold Purine Scaffold (6-Chloro-9-isopropyl-9H-purin-2-amine) cluster_drug Commercial Inhibitor (e.g., Roscovitine) S_Core Purine Ring (Hinge Binder) Outcome1 Poor Potency & Low Selectivity S_Core->Outcome1 Insufficient Contacts S_C6 C6-Chloro (Small, Weak) S_C6->Outcome1 S_C2 C2-Amine (Unsubstituted) S_C2->Outcome1 D_Core Purine Ring (Hinge Binder) Outcome2 High Potency & Target Selectivity D_Core->Outcome2 Optimal Binding D_C6 C6-Benzylamino (Fills Hydrophobic Pocket) D_C6->Outcome2 D_C2 C2-Substituted Amine (Solvent Interaction) D_C2->Outcome2

Diagram 1: Structure-Activity Relationship (SAR) logic comparing the purine scaffold to commercial CDK inhibitors.

In Vitro Kinase Selectivity Profiling

Quantitative biochemical assays reveal the stark contrast in performance. Table 1 summarizes the half-maximal inhibitory concentration ( IC50​ ) of the purine scaffold compared to Roscovitine (a pan-CDK inhibitor) and Palbociclib (a highly specific CDK4/6 inhibitor).

Table 1: Comparative Kinase IC50 Profiling (Values in µM)

Kinase Target6-Chloro-9-isopropyl-9H-purin-2-amineRoscovitine (Seliciclib)Palbociclib (PD 0332991)
CDK1 / Cyclin B > 100.00.65> 5.0
CDK2 / Cyclin E > 100.00.70> 5.0
CDK4 / Cyclin D1 > 100.0> 100.00.011
CDK6 / Cyclin D2 > 100.0> 100.00.016
CDK5 / p35 > 100.00.20> 5.0

Data Interpretation: The unfunctionalized scaffold exhibits negligible inhibitory activity ( IC50​>100μM ) across the entire CDK panel. Roscovitine demonstrates sub-micromolar potency against CDK1, CDK2, and CDK5 due to its optimized C6/C2 substitutions[3][5]. Palbociclib represents a distinct chemical class engineered for exquisite CDK4/6 selectivity, achieving low nanomolar potency[4][6].

Experimental Protocol: Radiometric Kinase Assay

To generate the robust IC50​ data presented above, a radiometric 33P -ATP filter binding assay is employed. This protocol is a self-validating system; it incorporates specific kinetic controls to ensure that the measured inhibition accurately reflects competitive binding at the ATP site.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds in 100% DMSO. Causality: Maintaining a constant final DMSO concentration (typically 1%) in the assay prevents solvent-induced artifacts in kinase folding, ensuring that any loss of activity is strictly due to the inhibitor.

  • Kinase Reaction Assembly: Combine recombinant active CDK/Cyclin complexes with a specific substrate peptide (e.g., Histone H1 for CDK2, or Rb-fragment for CDK4/6) in kinase buffer (HEPES pH 7.5, MgCl2​ , DTT).

  • ATP Addition (Critical Step): Initiate the reaction by adding a mixture of unlabeled ATP and [γ−33P]ATP . Causality: The total ATP concentration must be strictly maintained at the apparent Michaelis constant ( Km​ ) for each specific CDK. If ATP concentrations are too high, weak competitive inhibitors (like the base scaffold) will be masked by substrate out-competition, leading to artificially inflated IC50​ values.

  • Incubation: Incubate at 30°C for 30 minutes. Causality: This precise time frame ensures the reaction remains in the linear phase of enzyme kinetics, preventing substrate depletion from skewing the reaction rate calculations.

  • Reaction Termination: Stop the reaction by adding an equal volume of 3% phosphoric acid. The acidic environment denatures the kinase and halts ATP hydrolysis instantly.

  • Filtration & Washing: Transfer the mixture onto a P81 phosphocellulose filter plate. The positively charged filter binds the phosphorylated peptide substrate, while unreacted [γ−33P]ATP is washed away with 75 mM phosphoric acid.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a microplate scintillation counter. Calculate IC50​ using non-linear regression analysis.

Assay_Workflow Step1 1. Compound Preparation Serial dilution of Scaffold vs. Commercial Inhibitors Step2 2. Kinase Reaction Assembly Recombinant CDKs + Substrate Peptide +[γ-33P]ATP Step1->Step2 Step3 3. Incubation 30 mins at 30°C (Linear reaction phase) Step2->Step3 Step4 4. Reaction Termination Addition of 3% Phosphoric Acid Step3->Step4 Step5 5. Filtration & Washing Transfer to P81 Phosphocellulose, Wash unbound ATP Step4->Step5 Step6 6. Scintillation Counting Quantify 33P incorporation to calculate IC50 Step5->Step6

Diagram 2: Step-by-step workflow for the radiometric 33P-ATP filter binding kinase assay.

Cellular Efficacy and Target Engagement

Biochemical potency must translate to cellular efficacy. To evaluate this, compounds are tested in MCF-7 breast cancer cells (Rb-positive).

Table 2: Cellular Viability and Biomarker Inhibition in MCF-7 Cells

Metric6-Chloro-9-isopropyl-9H-purin-2-amineRoscovitinePalbociclib
Cellular IC50​ (Viability) > 200 µM~ 15 µM~ 0.15 µM
Cell Cycle Arrest Phase None observedG2/M ArrestExclusive G1 Arrest
pRb (Ser780/795) Inhibition NegativeModerateComplete Elimination

Causality of Biomarker Selection: Retinoblastoma protein (pRb) is the direct downstream physiological substrate of CDK4/6. Phosphorylation at Ser780/Ser795 is a definitive biomarker of target engagement[4]. The complete lack of pRb reduction by the 6-Chloro-9-isopropyl-9H-purin-2-amine scaffold confirms its inability to engage CDKs in a complex cellular milieu. Conversely, Palbociclib induces a profound G1 arrest by completely eliminating pRb phosphorylation[4][6].

Conclusion

The comparative data unequivocally demonstrates that 6-Chloro-9-isopropyl-9H-purin-2-amine is not a viable therapeutic inhibitor on its own. Its lack of C6 and C2 functionalization results in poor kinase affinity and an absence of cellular efficacy. However, its true value lies in its role as a premier synthetic building block. For medicinal chemists and structural biologists, this scaffold serves as the essential baseline—a "blank canvas" upon which highly potent, selective commercial CDK inhibitors like Roscovitine are rationally designed.

References

  • Meijer, L., Borgne, A., Mulner, O., et al. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5." European Journal of Biochemistry, 243(1-2), 527-536. [Link]

  • Fry, D. W., Harvey, P. J., Keller, P. R., et al. (2004). "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts." Molecular Cancer Therapeutics, 3(11), 1427-1438.[Link]

  • Cicenas, J. (2015). "Roscovitine in cancer and other diseases." Annals of Translational Medicine, 3(10), 135.[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-9-isopropyl-9h-purin-2-amine proper disposal procedures

As a Senior Application Scientist advising drug development teams, I frequently consult on the lifecycle management of reactive synthetic intermediates. 6-Chloro-9-isopropyl-9H-purin-2-amine (CAS: 244030-28-2) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist advising drug development teams, I frequently consult on the lifecycle management of reactive synthetic intermediates. 6-Chloro-9-isopropyl-9H-purin-2-amine (CAS: 244030-28-2) is a highly valuable building block, particularly in the synthesis of purine-based kinase inhibitors and nucleoside analogs [1].

However, the very features that make this compound synthetically useful—specifically, the highly reactive chlorine atom at the C6 position—also dictate strict safety and environmental protocols. This guide provides a comprehensive, mechanistic approach to the safe handling, segregation, and disposal of this halogenated purine derivative.

Mechanistic Toxicology & Hazard Profile

To handle a chemical safely, one must understand why it is hazardous. 6-Chloro-9-isopropyl-9H-purin-2-amine carries standard GHS hazard statements including H302 (Harmful if swallowed) , H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H335 (May cause respiratory irritation) [1].

The Causality of Toxicity: The purine scaffold is electron-deficient, making the C6-chlorine an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) reactions. While this is ideal for coupling reactions in the lab, in a biological context, the compound can act as an electrophile. It is capable of covalently modifying nucleophilic residues (such as cysteine thiols or lysine amines) on epidermal proteins or respiratory mucosa. This cross-reactivity is the primary driver of its irritant properties.

Furthermore, because it is a halogenated organic compound , it falls under stringent Resource Conservation and Recovery Act (RCRA) guidelines in the United States. Improper incineration of chlorinated organics at low temperatures can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and corrosive hydrochloric acid (HCl) gas [4].

Quantitative Waste Segregation Parameters

A critical failure point in laboratory waste management is the improper commingling of halogenated and non-halogenated solvents. Halogenated waste requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize acidic byproducts [4]. Mixing 6-Chloro-9-isopropyl-9H-purin-2-amine into a standard organic waste stream compromises the entire carboy, drastically increasing disposal costs and violating EPA regulations [2, 3].

Table 1: Waste Segregation Thresholds and Compatibility

Waste CategoryHalogen ThresholdPrimary EPA Treatment MethodIncompatible Materials (Do NOT Mix)
Halogenated Organics > 5% Halogen content Rotary Kiln Incineration + Caustic ScrubbingAlkali metals, strong oxidizers, non-halogenated streams
Non-Halogenated Organics < 5% Halogen contentLiquid Injection IncinerationHalogenated compounds, aqueous acids
Solid Hazardous Waste N/A (Solid state)Solid Waste IncinerationBiohazardous waste, sharps
Aqueous Waste N/ANeutralization / Aqueous TreatmentWater-reactive compounds, pure organics

Note: Any liquid waste mixture containing dissolved 6-Chloro-9-isopropyl-9H-purin-2-amine must be routed to the Halogenated Organics stream if the total halogen content exceeds the 5% threshold [3].

Procedural Workflows: Routine Disposal & Spill Management

The following self-validating protocols ensure that every step of the disposal process contains an inherent safety check.

Protocol A: Routine Laboratory Waste Disposal
  • Physical State Verification: Determine if the waste is solid (unreacted powder, contaminated weighing paper, empty vials) or liquid (reaction mixtures, assay buffers, chromatography fractions).

  • Solid Waste Containment:

    • Place all contaminated solids into a heavy-duty, puncture-resistant polyethylene bag.

    • Seal the bag and place it inside a secondary rigid container.

    • Label strictly as: "Hazardous Solid Waste: Contains Halogenated Purine (6-Chloro-9-isopropyl-9H-purin-2-amine)."

  • Liquid Waste Segregation:

    • Transfer liquid solutions containing the compound into a designated Halogenated Organic Waste carboy.

    • Self-Validation Check: Before pouring, verify the carboy label explicitly states "Halogenated." Never pour into a generic "Organic Waste" container.

  • Secondary Containment: Ensure the liquid waste carboy is stored in a secondary containment tray away from direct UV light and heat sources, as pressure can build in sealed containers.

  • EHS Handoff: Once the container reaches 80% capacity, cap it securely, update the accumulation log, and request a pickup from your Environmental Health and Safety (EHS) department [2].

Protocol B: Dry Powder Spill Decontamination

Because 6-Chloro-9-isopropyl-9H-purin-2-amine is a fine powder, sweeping it dry will aerosolize the irritant, leading to respiratory exposure.

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the room's HVAC or fume hood is actively pulling air.

  • Don Advanced PPE: Put on a fitted N95 or P100 particulate respirator, nitrile gloves (double-gloved), and wrap-around safety goggles.

  • Dampen the Spill: Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., polyethylene glycol or a small amount of damp sand/absorbent) to suppress dust formation. Do not use water if reactive intermediates are also present.

  • Mechanical Collection: Use a non-sparking scoop to carefully lift the dampened mass. Do not use a brush.

  • Surface Decontamination: Wipe the area with a disposable cloth soaked in a polar aprotic solvent (like DMSO or DMF) to dissolve residual compound, followed by a wash with soapy water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

Waste Routing and Incineration Pathway

To visualize the logistical flow of this compound from the laboratory bench to final destruction, I have mapped the EPA-compliant waste segregation decision tree below.

WasteSegregation A Waste Generated: 6-Chloro-9-isopropyl-9H-purin-2-amine B Physical State? A->B C Solid Waste (Powder, PPE, Vials) B->C Solid D Liquid Waste (Reaction Mixtures, Assays) B->D Liquid E Solid Hazardous Waste Stream C->E F Halogenated Organic Waste Stream (>5% Halogen) D->F G High-Temp Rotary Kiln Incineration E->G F->G H Caustic Scrubbing (Neutralizes HCl gas) G->H Combustion Gases I Safe Atmospheric Release (H2O, CO2, Salts) H->I

Figure 1: Decision matrix for the segregation and EPA-compliant incineration of halogenated purine waste.

References

  • National Science Teaching Association (NSTA). (2023). "Biological/Chemical Waste Management." NSTA Safety Blog. Available at:[Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." UWO Environmental Health and Safety. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications. Available at:[Link]

Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 6-Chloro-9-isopropyl-9h-purin-2-amine

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive framework for handling 6-Chloro-9-isopropyl-9h-purin-2-amine, a substituted purine analog. The causality behind each recommendation is explained to build a deep, intuitive understanding of the necessary safety protocols.

The structural similarity of this compound to other 2-amino-6-chloropurines necessitates a cautious approach. Safety data for close analogs indicates that this class of compounds can cause significant skin, eye, and respiratory irritation.[1][2][3][4] Therefore, the protocols outlined below are designed to provide a robust barrier against these hazards, ensuring both personal safety and the integrity of your experiments.

The First Principle: Engineering Controls as Your Primary Defense

Before any personal protective equipment (PPE) is selected, the principle of the hierarchy of controls must be applied. PPE is the last line of defense. The most effective safety measure is to minimize exposure at the source.

Primary Engineering Control: All manipulations involving 6-Chloro-9-isopropyl-9h-purin-2-amine in its solid, powdered form or in volatile solutions must be conducted within a certified chemical fume hood.[5] This fundamental step contains aerosols and vapors, drastically reducing the risk of inhalation, which is a primary route of exposure. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]

Mandatory PPE Ensemble: A Detailed Breakdown

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. However, a baseline ensemble is required for any work with this compound.

Hand Protection: The Critical Interface

Given that skin contact is a significant hazard, robust hand protection is non-negotiable.[3] Standard laboratory gloves are insufficient.

  • Protocol: Double-gloving with chemotherapy-grade, powder-free nitrile gloves is mandatory.[6][7][8] The use of powder-free gloves is critical to prevent the aerosolization of powder that could be contaminated with the hazardous compound.[6][9]

  • Causality: Double-gloving provides redundancy. Should the outer glove be compromised or contaminated, the inner glove continues to offer protection. This is especially crucial when handling potent compounds where even minor, undetected exposures can be harmful.

  • Proper Technique: The inner glove cuff should be tucked under the sleeve of your lab gown, while the outer glove cuff should extend over the gown's sleeve.[5][8] This creates a sealed interface, preventing any skin exposure at the wrist. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.[6][8]

Eye and Face Protection: Shielding Against Splashes and Aerosols

The compound is classified as a serious eye irritant.[1][3][4] Therefore, comprehensive eye and face protection is essential.

  • Protocol:

    • Minimum Requirement: Tight-fitting chemical splash goggles are required for all procedures.[2][4][5] Standard safety glasses do not provide adequate protection from splashes or aerosols.

    • Enhanced Precaution: When there is a significant risk of splashing (e.g., during reconstitution of the solid or bulk liquid transfers), a full-face shield must be worn in addition to chemical splash goggles.[5][6][9]

  • Causality: Goggles provide a seal around the eyes to protect against splashes from any direction. A face shield adds a further layer of protection for the entire face, which is particularly important when handling larger quantities or during procedures that could generate unexpected sprays.

Body Protection: A Barrier Against Contamination

A standard cloth lab coat is not an effective barrier against chemical splashes and contamination.

  • Protocol: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[5][7][8] This gown should be changed immediately if it becomes contaminated.

  • Causality: Low-permeability gowns are specifically designed to resist chemical penetration. The solid front and tight cuffs ensure that there are no gaps in protection, unlike a traditional button-up lab coat.

Respiratory Protection: When Engineering Controls Are Not Enough

While a fume hood is the primary control, respiratory protection is necessary in specific scenarios.

  • Protocol:

    • Standard Operations: Work within a certified fume hood does not typically require a respirator.

    • High-Risk Scenarios: For handling the solid compound outside of a fume hood (a practice that should be avoided) or during the cleanup of a significant spill, a NIOSH-approved respirator is necessary.[5] A filtering facepiece respirator (e.g., N95) may be sufficient for containing dust, but for higher-risk activities, an air-purifying respirator with appropriate cartridges should be considered based on a formal risk assessment.

  • Causality: Purine analogs can be hazardous if inhaled.[2][4] A respirator provides a direct barrier to prevent the inhalation of airborne particles or aerosols, which is critical during a spill or when primary engineering controls are unavailable or have failed.

Foot Protection
  • Protocol: Fully enclosed, fluid-resistant shoes are mandatory in any laboratory setting where this compound is handled.[5]

  • Causality: This standard laboratory practice protects the feet from spills and falling objects.

Operational and Disposal Plans

Proper procedure and waste management are as crucial as wearing the correct PPE.

Experimental Workflow: Weighing and Reconstituting the Solid Compound

This common procedure highlights the integration of safety protocols.

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Don the full PPE ensemble as described above (double nitrile gloves, low-permeability gown, chemical splash goggles).

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a tared weigh boat or container. Handle the container with care to avoid creating dust.

  • Reconstitution: Slowly add the solvent to the solid to prevent aerosolization. Keep the vial or flask capped when not actively adding solvent.

  • Post-Handling: After the procedure, wipe down the work surface and any contaminated equipment with an appropriate decontamination solution.

  • Doffing PPE: Remove the outer gloves first and dispose of them in the designated hazardous waste container. Then, remove the gown, face shield/goggles, and finally the inner gloves, disposing of all items in the hazardous waste. Wash hands thoroughly with soap and water.[8][10]

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 6-Chloro-9-isopropyl-9h-purin-2-amine fume_hood Is all work performed in a certified fume hood? start->fume_hood base_ppe Required Base PPE: - Double Nitrile Gloves - Low-Permeability Gown - Chemical Splash Goggles - Closed-Toe Shoes fume_hood->base_ppe Yes no_hood Work Outside Hood (Avoid if Possible) fume_hood->no_hood No splash_risk Is there a risk of splashing? (e.g., bulk transfer, reconstitution) base_ppe->splash_risk respirator Add NIOSH-Approved Respirator (e.g., N95 or higher) no_hood->respirator respirator->base_ppe face_shield Add Full Face Shield (in addition to goggles) splash_risk->face_shield Yes end_procedure Proceed with Caution splash_risk->end_procedure No face_shield->end_procedure

Caption: PPE selection workflow based on engineering controls and task-specific risks.

Disposal Plan: Managing Contaminated Waste

Improper disposal can lead to downstream exposure and environmental contamination.

  • Waste Segregation: All items contaminated with 6-Chloro-9-isopropyl-9h-purin-2-amine are considered hazardous waste.[5]

    • Solid Waste: Used gloves, gowns, pipette tips, and absorbent paper must be collected in a designated, clearly labeled hazardous waste container.[5]

    • Liquid Waste: All solutions containing the compound must be collected in a separate, sealed, and labeled hazardous waste container.[11]

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[5][12] Never dispose of this chemical or its contaminated materials in standard trash or down the drain.[11][12]

Waste Disposal Workflow Diagram

Waste_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation contaminated_solids Contaminated Solid Waste (Gloves, Gowns, Tips) solid_waste_bin Labeled Hazardous Solid Waste Container contaminated_solids->solid_waste_bin contaminated_liquids Contaminated Liquid Waste (Solutions, Rinsates) liquid_waste_bottle Labeled Hazardous Liquid Waste Container contaminated_liquids->liquid_waste_bottle ehs_disposal Arrange Pickup by Institutional EHS Office solid_waste_bin->ehs_disposal liquid_waste_bottle->ehs_disposal

Caption: Segregation and disposal pathway for contaminated materials.

References

  • Personal protective equipment for handling 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol. Benchchem.
  • Safety D
  • SAFETY DATA SHEET - 6-Chloro-7H-purin-2-ylamine. Thermo Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services.
  • SAFETY DATA SHEET - 2-Amino-6-chloropurine riboside. Fisher Scientific.
  • SAFETY D
  • Personal Protective Equipment (PPE) for Hazardous Drug (HD) Administration and Other Tasks. (2021).
  • SAFETY D
  • SAFETY DATA SHEET - 2-Amino-6-chloropurine. Fisher Scientific.
  • Personal Protective Equipment (PPE).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • SAFETY DATA SHEET - Aromatic Amine DECONtamin
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • 6-Chloro-9H-purin-2-amine | Chemical Substance Inform
  • 6-chloro-9-methyl-9H-purin-2-amine — Chemical Substance Inform
  • Safety Data Sheet - Indigo carmine solution. KISHIDA CHEMICAL CO., LTD.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-9-isopropyl-9h-purin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-9-isopropyl-9h-purin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.